Ahr-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H17FN6 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-(5-fluoro-3-pyridinyl)-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H17FN6/c22-16-9-15(11-23-13-16)19-10-21(28-20(27-19)6-8-26-28)24-7-5-14-12-25-18-4-2-1-3-17(14)18/h1-4,6,8-13,24-25H,5,7H2 |
InChI Key |
QMQSOTXVQXOWCM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ahr-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Aryl Hydrocarbon Receptor (AHR)
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1] Historically recognized for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AHR is now understood to be a crucial regulator of diverse physiological and pathophysiological processes.[1] These include immune responses, cell differentiation, and the metabolism of xenobiotics.[1] The AHR can be activated by a wide array of endogenous and exogenous ligands, ranging from dietary compounds and microbial metabolites to synthetic chemicals.[2] This broad ligand specificity underscores the AHR's role as a critical sensor of the chemical environment. Dysregulation of the AHR signaling pathway has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention.[1]
The Canonical AHR Signaling Pathway
In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23.[2] Ligand binding induces a conformational change in the AHR, leading to the dissociation of this chaperone complex and the exposure of a nuclear localization sequence.[2] The ligand-bound AHR then translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[2] This AHR-ARNT complex subsequently binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[2] Prototypical AHR target genes include cytochrome P450 enzymes such as CYP1A1 and CYP1B1.[2]
This compound: An Aryl Hydrocarbon Receptor Inhibitor
This compound is a compound identified as an inhibitor of the Aryl Hydrocarbon Receptor.[2][3][4][5][6][7][8] While detailed mechanistic studies are not widely published, its classification as an AHR inhibitor suggests that it interferes with the canonical AHR signaling pathway, preventing the ligand-induced transcription of target genes. The primary mechanism of action for many AHR antagonists involves competing with agonists for binding to the AHR's ligand-binding pocket, thereby preventing the conformational changes required for nuclear translocation and subsequent DNA binding.[2][3][4][5][6]
Chemical Structure of this compound:
(A 2D rendering of the chemical structure would be placed here in a full whitepaper; due to current limitations, a visual representation cannot be directly generated.)
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| IC50 | < 0.5 µM | [2][3][4][5][6][7][8] |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the AHR activity in a given assay.
Experimental Protocols for Characterizing AHR Antagonists
The following sections detail generalized experimental protocols that are standard in the field for characterizing the mechanism of action of AHR inhibitors like this compound.
Cell-Based AHR Reporter Gene Assay
This assay is a common method to screen for and quantify the activity of AHR agonists and antagonists. It utilizes a reporter cell line engineered to express a luciferase gene under the control of AHR-responsive elements.
Objective: To determine the IC50 of an AHR antagonist (e.g., this compound) by measuring its ability to inhibit agonist-induced luciferase expression.
Materials:
-
Human hepatoma (Hepa-1c1c7) or other suitable cell line stably transfected with a DRE/XRE-driven luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
AHR agonist (e.g., TCDD or FICZ).
-
Test compound (this compound).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the AHR antagonist (this compound) in cell culture medium. Also, prepare a solution of the AHR agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Treatment:
-
For antagonist mode: Add the serially diluted antagonist to the wells.
-
Incubate for 1 hour.
-
Add the AHR agonist to all wells except the vehicle control.
-
Include controls: vehicle only, agonist only.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic curve).
-
Quantitative Real-Time PCR (RT-qPCR) for AHR Target Gene Expression
This protocol is used to confirm that the antagonist inhibits the expression of endogenous AHR target genes.
Objective: To measure the effect of this compound on the agonist-induced mRNA expression of CYP1A1.
Materials:
-
Human cell line responsive to AHR activation (e.g., HepG2).
-
Cell culture medium.
-
AHR agonist (e.g., TCDD).
-
Test compound (this compound).
-
6-well cell culture plates.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
RT-qPCR master mix.
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).
-
RT-qPCR instrument.
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Add the AHR agonist (TCDD) and incubate for an additional 6-24 hours.
-
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
RT-qPCR:
-
Set up the RT-qPCR reaction with the cDNA, primers for CYP1A1 and the housekeeping gene, and the RT-qPCR master mix.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Analyze the dose-dependent inhibition of CYP1A1 expression by this compound.
-
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the study of this compound's mechanism of action.
Conclusion
This compound is a potent inhibitor of the Aryl Hydrocarbon Receptor signaling pathway. While detailed mechanistic studies are not yet widely available, its low micromolar IC50 value indicates significant potential as a chemical probe for studying AHR biology and as a lead compound for drug development. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other novel AHR antagonists. Understanding the precise mechanism by which such inhibitors modulate the AHR pathway is critical for advancing our knowledge of AHR-mediated processes and for the development of targeted therapeutics for a range of diseases.
References
- 1. Converging Roles of the Aryl Hydrocarbon Receptor in Early Embryonic Development, Maintenance of Stemness, and Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aryl Hydrocarbon Receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Discovery and Synthesis of Aryl Hydrocarbon Receptor (AHR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific molecule designated "Ahr-IN-1" did not yield any publicly available information. This may indicate a novel or internal compound designation. This guide, therefore, provides a comprehensive overview of the discovery and synthesis of Aryl Hydrocarbon Receptor (AHR) inhibitors, a class of molecules to which "this compound" likely belongs. We will use the well-characterized and potent AHR antagonist, CH-223191 , as a representative example to illustrate the core principles and methodologies.
Introduction to the Aryl Hydrocarbon Receptor (AHR) as a Therapeutic Target
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1][2] Initially recognized for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AHR is now understood to be a crucial regulator of diverse physiological and pathological processes.[2] These include immune responses, inflammation, cell proliferation and differentiation, and tumorigenesis.[1][3]
The AHR signaling pathway is activated by a wide array of ligands, including xenobiotics, dietary compounds, and endogenous metabolites such as tryptophan derivatives.[4] This broad ligand scope and the receptor's involvement in numerous diseases have positioned the AHR as a significant therapeutic target.[4][5] AHR inhibitors, in particular, are being investigated for their potential in immuno-oncology and the treatment of various cancers and inflammatory conditions.[4][5]
The AHR Signaling Pathway
In its inactive state, the AHR resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[1][6] AHR inhibitors function by preventing this cascade, often by competing with activating ligands for binding to the AHR's PAS-B domain, thus inhibiting its nuclear translocation and subsequent gene activation.[2][7]
Discovery of AHR Inhibitors: A Representative Workflow
The discovery of novel AHR inhibitors typically follows a multi-stage process, often beginning with high-throughput screening (HTS) of large chemical libraries.[2][7]
Synthesis of a Representative AHR Inhibitor: CH-223191
A plausible synthetic route would involve:
-
Synthesis of the Pyrazole (B372694) Carboxylic Acid Moiety: Formation of the 3-methyl-1H-pyrazole-5-carboxylic acid core, which can be achieved through the condensation of a hydrazine (B178648) derivative with a β-ketoester, followed by N-methylation.
-
Synthesis of the Aniline (B41778) Moiety: Preparation of the 2-methyl-4-(o-tolyldiazenyl)aniline fragment, likely via a diazo coupling reaction between o-toluidine (B26562) and another aniline derivative.
-
Amide Coupling: The final step would be the formation of the amide bond between the pyrazole carboxylic acid and the aniline derivative. This is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) or by converting the carboxylic acid to a more reactive species like an acid chloride.
Quantitative Data of Selected AHR Inhibitors
The potency of AHR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based reporter assays. A lower IC50 value indicates a more potent inhibitor.
| Compound | Chemical Class | IC50 (nM) | Assay System (Agonist) | Reference(s) |
| CH-223191 | Pyrazole Carboxamide | 30 | TCDD-induced luciferase activity | [8] |
| GNF-351 | Indole Carboxamide | 8.5 (human), 116 (mouse) | TCDD-induced CYP1A1 expression | [4] |
| CB7993113 | Flavone | 330 | β-NF-induced EGFP expression | [3][4] |
| BAY 2416964 | Not Disclosed | 0.7 (human), 1.3 (mouse) | KA-induced luciferase activity | [5] |
| 3'-methoxy-4'-nitroflavone (MNF) | Flavone | 2.27 | TCDD-induced luciferase activity | [4] |
TCDD: 2,3,7,8-tetrachlorodibenzo-p-dioxin; β-NF: β-Naphthoflavone; KA: Kynurenic Acid; EGFP: Enhanced Green Fluorescent Protein.
Detailed Experimental Protocols
AHR Luciferase Reporter Gene Assay for Antagonist Screening
This assay is a primary tool for HTS and determining the IC50 of AHR modulators.[9][10][11] It utilizes a cell line (e.g., human hepatoma HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of XREs.[12]
Protocol:
-
Cell Plating: Seed HepG2-luciferase reporter cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well. Allow cells to attach and grow for 24 hours at 37°C with 5% CO2.[12]
-
Compound Treatment (Antagonist Mode):
-
Prepare serial dilutions of the test compounds (potential inhibitors) in assay medium.
-
Pre-incubate the cells with the test compounds for 1 hour.[8]
-
-
Agonist Stimulation:
-
Luciferase Activity Measurement:
-
Remove the medium from the wells.
-
Lyse the cells and add a luciferase substrate reagent according to the manufacturer's instructions (e.g., ONE-Step™ Luciferase Assay System).[12]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and the agonist-only control (100% activity).
-
Plot the percentage of inhibition against the log concentration of the test compound and fit a dose-response curve to determine the IC50 value.[1]
-
AHR Nuclear Translocation Assay (Immunofluorescence)
This assay visually confirms if an inhibitor can block the ligand-induced movement of AHR from the cytoplasm to the nucleus.[13]
Protocol:
-
Cell Culture: Grow cells (e.g., Hepa-1) on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat the cells with the AHR inhibitor (e.g., 10 µM CH-223191) for 1 hour, followed by treatment with an AHR agonist (e.g., 10 nM TCDD) for 90 minutes.[13] Include vehicle-only and agonist-only controls.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against AHR overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Imaging: Visualize the subcellular localization of AHR using a fluorescence microscope. In untreated cells, AHR staining will be predominantly cytoplasmic. In agonist-treated cells, it will be nuclear. In inhibitor-plus-agonist-treated cells, staining should remain cytoplasmic.[13]
BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay
This assay assesses the effect of AHR inhibitors on cell proliferation by measuring the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA.[14][15]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and treat them with various concentrations of the AHR inhibitor for the desired duration (e.g., 24-72 hours).[14]
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into the DNA of proliferating cells.[16]
-
Fixation and DNA Denaturation:
-
Immunodetection:
-
Remove the fixing solution and add an anti-BrdU detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Incubate for 1 hour at room temperature.[14]
-
Wash the wells multiple times to remove unbound antibody.
-
-
Substrate Addition and Measurement:
-
Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.[17]
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.[14]
-
Conclusion
The Aryl Hydrocarbon Receptor has emerged as a compelling target for therapeutic intervention in a range of diseases, particularly in oncology and immunology. The discovery and development of AHR inhibitors, exemplified by compounds like CH-223191, rely on a systematic workflow that integrates high-throughput screening with detailed biochemical and cell-based characterization. The experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals to identify and validate novel AHR modulators, paving the way for the next generation of targeted therapies.
References
- 1. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Structure-Activity Relationship of Aryl Hydrocarbon Receptor (AHR) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a significant target in drug discovery, implicated in cancer, immune disorders, and other pathologies. The development of potent and selective AHR inhibitors is a key focus for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AHR inhibitors, using a series of analogs based on the well-characterized antagonist CH-223191 as a case study.
Core Principles of AHR Inhibition
The AHR signaling cascade is initiated by the binding of a ligand to the AHR protein in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR-ligand complex into the nucleus. In the nucleus, the AHR heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1).
AHR inhibitors act by interfering with this pathway. They can function through several mechanisms, including:
-
Competitive Binding: Directly competing with endogenous or exogenous agonists for the ligand-binding pocket of the AHR.
-
Allosteric Modulation: Binding to a site on the AHR distinct from the ligand-binding pocket, inducing a conformational change that prevents agonist binding or receptor activation.
-
Inhibition of Nuclear Translocation: Preventing the movement of the AHR complex into the nucleus.
-
Disruption of AHR-ARNT Dimerization: Blocking the formation of the functional AHR-ARNT heterodimer.
-
Inhibition of DNA Binding: Preventing the AHR-ARNT complex from binding to XREs.
Structure-Activity Relationship of CH-223191 Analogs
A study on a series of derivatives of the potent AHR antagonist, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191), provides valuable insights into the structural requirements for AHR antagonism. The core structure of CH-223191 was systematically modified, and the resulting analogs were evaluated for their ability to inhibit AHR signaling.
Quantitative SAR Data
The following table summarizes the inhibitory activity of key CH-223191 analogs in a competitive binding assay against the potent AHR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).
| Compound ID | R1 Substitution | IC50 (nM) for TCDD Displacement |
| CH-223191 | H | 30 |
| CHD-5 | -NO2 | Potent |
| CHD-11 | -CN | Potent |
| CHD-12 | -CF3 | Potent |
| CHD-7 | -NH2 | Less Potent |
| CHD-8 | -OCH3 | Less Potent |
Key Findings from SAR Studies:
Initial screening of these compounds revealed that analogs with strongly electronegative groups at the R1 position (such as CHD-5, CHD-11, and CHD-12) exhibited the most potent AHR antagonistic properties.[1] Conversely, derivatives with more electron-donating groups at the same position (like CHD-7 and CHD-8) were less effective.[1] This suggests that the electronic properties of the substituent at this position play a critical role in the interaction with the AHR ligand-binding pocket.
Experimental Protocols
The characterization of AHR inhibitors involves a battery of in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for key experiments.
Competitive Ligand Binding Assay
Objective: To determine the ability of a test compound to compete with a known high-affinity radiolabeled AHR agonist (e.g., [³H]TCDD) for binding to the AHR.
Methodology:
-
Preparation of Cytosolic AHR: Prepare cytosolic extracts from a suitable cell line (e.g., Hepa-1c1c7 mouse hepatoma cells) that expresses a high level of AHR.
-
Incubation: In a multi-well plate, incubate a fixed concentration of cytosolic AHR with a fixed concentration of [³H]TCDD in the presence of varying concentrations of the test compound. Include a control with no test compound and a non-specific binding control with a large excess of unlabeled TCDD.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the AHR-bound [³H]TCDD from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the AHR-ligand complex binds to the HAP, while the free ligand is washed away.
-
Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
AHR-Dependent Reporter Gene Assay
Objective: To measure the ability of a compound to inhibit agonist-induced AHR-dependent gene transcription.
Methodology:
-
Cell Culture and Transfection: Use a cell line (e.g., HepG2 human hepatoma cells) stably or transiently transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter containing multiple XREs.
-
Treatment: Seed the cells in a multi-well plate and treat them with a known AHR agonist (e.g., TCDD or β-naphthoflavone) in the presence of varying concentrations of the test inhibitor. Include appropriate controls (vehicle, agonist alone).
-
Cell Lysis and Reporter Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter). Plot the percentage of inhibition of agonist-induced reporter activity against the logarithm of the inhibitor concentration to determine the IC50 value.
AHR Nuclear Translocation Assay
Objective: To assess the effect of an inhibitor on the agonist-induced translocation of AHR from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., Hepa1 cells) and pre-treat with the test inhibitor for 1 hour before adding a known AHR agonist (e.g., TCDD).
-
Cellular Fractionation: After a short incubation period (e.g., 1 hour), harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.[1]
-
Western Blot Analysis: Resolve the proteins from the cytoplasmic and nuclear fractions by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for AHR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: Visualize the AHR protein bands using a suitable detection reagent. The intensity of the AHR band in the nuclear fraction is indicative of the extent of nuclear translocation. Compare the band intensities in the presence and absence of the inhibitor to determine its effect. As shown in previous studies, pretreatment with CH-223191 and its potent analogs effectively blocked the TCDD-induced translocation of AHR into the nucleus.[1]
Ethoxyresorufin-O-deethylase (EROD) Activity Assay
Objective: To measure the activity of the AHR-regulated enzyme CYP1A1, which serves as a downstream marker of AHR activation.
Methodology:
-
Cell Culture and Treatment: Culture cells representative of different tissue types (e.g., HepG2, HaCaT, T84) and treat them with an AHR agonist (e.g., TCDD) in the presence or absence of the test inhibitor.[1]
-
EROD Assay: After an induction period (e.g., 24-48 hours), replace the culture medium with a reaction buffer containing the CYP1A1 substrate 7-ethoxyresorufin (B15458).
-
Measurement of Resorufin (B1680543): CYP1A1 metabolizes 7-ethoxyresorufin to the fluorescent product resorufin. Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of resorufin production, which is proportional to the EROD activity. Normalize the activity to the total protein content in each well. Compare the EROD activity in the presence and absence of the inhibitor to determine the extent of inhibition.
Visualizations
AHR Signaling Pathway
Caption: Canonical AHR signaling pathway.
Experimental Workflow for AHR Inhibitor Screening
Caption: A typical workflow for screening and characterizing AHR inhibitors.
Logical Flow of a Structure-Activity Relationship Study
Caption: The iterative process of a structure-activity relationship study.
References
The Aryl Hydrocarbon Receptor (AHR): A Comprehensive Technical Guide to its Biological Functions, Pathways, and Inhibition by the Hypothetical Modulator Ahr-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged from its initial characterization as a mediator of xenobiotic toxicity to a crucial regulator of diverse physiological and pathophysiological processes. Its role in immunology, oncology, and developmental biology has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the AHR's core biological functions and signaling pathways. Furthermore, it introduces the concept of a hypothetical AHR inhibitor, termed Ahr-IN-1, as a tool to probe these functions and as a potential therapeutic agent. This document details the experimental protocols for characterizing such an inhibitor, presents hypothetical quantitative data for this compound, and utilizes pathway and workflow diagrams to visually articulate complex biological and experimental processes.
Core Biological Functions of the Aryl Hydrocarbon Receptor (AHR)
The AHR is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[1] While initially identified as the receptor for environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), it is now understood to be activated by a wide array of endogenous and exogenous ligands, including dietary compounds, microbial metabolites, and products of tryptophan metabolism.[2][3] The biological functions of AHR are extensive and context-dependent, influencing cellular processes from homeostasis to disease.
1.1. Xenobiotic and Endogenous Metabolite Sensing and Metabolism:
The canonical function of AHR is to sense and initiate the metabolism of foreign chemicals (xenobiotics).[1] Upon ligand binding, AHR translocates to the nucleus and drives the expression of a battery of drug-metabolizing enzymes, most notably cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1.[4][5] This adaptive response facilitates the detoxification and elimination of harmful compounds.[4] However, this same pathway can also lead to the metabolic activation of pro-carcinogens.[4]
1.2. Immune System Modulation:
AHR plays a critical and complex role in regulating both the innate and adaptive immune systems.[6][7] Its activation can influence the differentiation and function of various immune cell populations, including:
-
T cells: AHR signaling is pivotal in the differentiation of regulatory T cells (Tregs) and T helper 17 (Th17) cells, thereby influencing immune tolerance and inflammatory responses.[8]
-
Dendritic cells (DCs): AHR can modulate DC maturation and antigen presentation, shaping the nature of the subsequent immune response.
-
Innate lymphoid cells (ILCs): AHR is crucial for the function of ILCs, particularly in the gut, where it contributes to mucosal barrier integrity through the production of IL-22.[9]
The immunomodulatory effects of AHR are highly dependent on the specific ligand, cell type, and local microenvironment.
1.3. Cell Growth, Differentiation, and Apoptosis:
AHR signaling is implicated in the regulation of cell cycle progression, proliferation, and apoptosis in a variety of cell types.[10] For instance, in some contexts, AHR activation can lead to cell cycle arrest in the G1 phase through interactions with the retinoblastoma protein (pRB).[4] Conversely, in other scenarios, AHR has been shown to promote cell survival and proliferation.[10] This dual functionality underscores the context-dependent nature of AHR's biological outcomes.
1.4. Barrier Organ Homeostasis:
AHR is highly expressed in barrier tissues such as the skin, lungs, and gut, where it plays a vital role in maintaining homeostasis and integrity.[3] By regulating the expression of tight junction proteins and promoting the differentiation of epithelial cells, AHR helps to fortify these critical barriers against environmental insults and pathogens.[3]
AHR Signaling Pathways
The biological effects of AHR are mediated through both canonical and non-canonical signaling pathways.
2.1. The Canonical AHR Signaling Pathway:
The classical AHR signaling cascade is a well-defined pathway:
-
Ligand Binding: In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[5][11] The binding of a ligand to the PAS-B domain of AHR induces a conformational change.[5]
-
Nuclear Translocation: This conformational change exposes a nuclear localization sequence, leading to the translocation of the ligand-AHR complex into the nucleus.[11]
-
Heterodimerization and DNA Binding: In the nucleus, AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[11] The AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[5][11]
-
Gene Transcription: The binding of the AHR/ARNT heterodimer to DREs recruits co-activators and the transcriptional machinery, leading to the transcription of target genes.[8]
-
Signal Termination: The AHR signal is terminated through proteasomal degradation of the AHR protein and through a negative feedback loop involving the AHR Repressor (AHRR), which competes with AHR for binding to ARNT.[11]
2.2. Non-Canonical AHR Signaling Pathways:
In addition to the classical DRE-driven gene expression, AHR can influence cellular signaling through non-canonical pathways. These can involve protein-protein interactions with other transcription factors, such as NF-κB and STAT proteins, thereby modulating their activity and the expression of their target genes.[6] This "cross-talk" between AHR and other signaling pathways adds another layer of complexity to its biological functions.
This compound: A Hypothetical AHR Inhibitor
For the purposes of this guide, we will define This compound as a hypothetical, potent, and selective small molecule antagonist of the Aryl Hydrocarbon Receptor.
3.1. Proposed Mechanism of Action:
This compound is designed to competitively bind to the ligand-binding domain (PAS-B) of the AHR. By occupying this pocket, this compound would prevent the binding of endogenous and exogenous agonists. This would lock the AHR in its inactive cytoplasmic conformation, preventing its nuclear translocation and subsequent dimerization with ARNT. Consequently, the transcription of AHR target genes would be inhibited.
Quantitative Data for this compound
The following tables summarize hypothetical quantitative data for this compound, which would be generated through the experimental protocols outlined in the subsequent section.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Agonist | IC50 (nM) |
| DRE-Luciferase Reporter | HepG2 | TCDD (1 nM) | 15.2 |
| CYP1A1 mRNA Expression | HT29 | FICZ (100 nM) | 25.8 |
| IL-22 Secretion | Primary Human T cells | Kynurenine (10 µM) | 42.5 |
IC50: The concentration of an inhibitor where the response is reduced by half.[12]
Table 2: Binding Affinity of this compound
| Assay Type | AHR Source | Radioligand | Ki (nM) |
| Radioligand Binding Assay | Recombinant Human AHR | [³H]-TCDD | 8.7 |
Ki: The inhibition constant for a competitive inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of an AHR modulator like this compound.
5.1. AHR-Dependent Luciferase Reporter Gene Assay
This cell-based assay is a primary screening tool to quantify the agonistic or antagonistic activity of a test compound.[6][13]
-
Cell Line: Human hepatoma cells (e.g., HepG2) stably transfected with a plasmid containing a DRE sequence driving the expression of a luciferase reporter gene.
-
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound (or vehicle control) for 1 hour.
-
Add a known AHR agonist (e.g., TCDD at its EC80 concentration) to all wells except the vehicle control.
-
Incubate for 24 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[14][15]
5.2. Quantitative Real-Time PCR (qRT-PCR) for AHR Target Gene Expression
This assay confirms the inhibitory effect of this compound on the expression of endogenous AHR target genes.[1]
-
Cell Line: Any cell line that expresses a functional AHR and responds to AHR agonists (e.g., HT29 colon cancer cells).
-
Protocol:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat the cells with this compound at various concentrations for 1 hour, followed by stimulation with an AHR agonist (e.g., FICZ).
-
After 6-24 hours, harvest the cells and isolate total RNA.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for AHR target genes (e.g., CYP1A1, AHRR) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. Determine the IC50 from the dose-response curve.
5.3. Radioligand Binding Assay
This biochemical assay determines the binding affinity of this compound to the AHR.[16]
-
Materials: Purified recombinant AHR protein, a radiolabeled AHR ligand (e.g., [³H]-TCDD), and a filtration apparatus.
-
Protocol:
-
In a multi-tube format, incubate a constant concentration of purified AHR and [³H]-TCDD with increasing concentrations of unlabeled this compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the protein-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The IC50 is determined from the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.[16]
Conclusion
The Aryl Hydrocarbon Receptor is a multifaceted transcription factor with profound implications for human health and disease. Its intricate signaling pathways and diverse biological functions present both challenges and opportunities for therapeutic development. The systematic characterization of selective modulators, exemplified here by the hypothetical inhibitor this compound, is essential for dissecting the precise roles of AHR in different biological contexts and for advancing novel therapeutic strategies targeting this important receptor. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals engaged in the exploration of AHR biology.
References
- 1. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 2. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IC50 Calculator | AAT Bioquest [aatbio.com]
- 16. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Ahr-IN-1 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aryl hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of tumorigenesis. Its context-dependent role, acting as either a tumor promoter or suppressor, has positioned it as a compelling target for cancer therapy. Ahr-IN-1 is a potent and selective inhibitor of the AHR signaling pathway. This technical guide provides a comprehensive overview of the methodologies required to validate the therapeutic potential of this compound in cancer cells. We detail experimental protocols for assessing its impact on cell viability, target engagement, and downstream signaling pathways. Furthermore, we present a framework for data presentation and visualization to facilitate robust and reproducible research in the pursuit of novel AHR-targeted cancer therapies.
Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a member of the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors.[1][2] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and p23.[3] Ligand binding induces a conformational change, leading to the dissociation of these chaperones and the translocation of AHR into the nucleus.
Canonical Pathway: In the nucleus, AHR forms a heterodimer with the AHR nuclear translocator (ARNT).[1][4] This AHR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[5] Key target genes of the canonical AHR pathway include cytochrome P450 enzymes such as CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics.[6][7]
Non-Canonical Pathways: Beyond its classical genomic functions, AHR can also engage in non-canonical signaling. This includes interactions with other transcription factors, such as NF-κB and the estrogen receptor, thereby influencing a broader range of cellular processes independent of direct XRE binding.[8]
The role of AHR in cancer is multifaceted. Chronic activation of AHR by environmental toxins has been linked to carcinogenesis.[9] Conversely, in some contexts, AHR activation can have anti-tumor effects.[10][11] The dichotomous nature of AHR signaling underscores the importance of developing selective modulators, such as this compound, and rigorously validating their effects in specific cancer models.
This compound: A Selective AHR Inhibitor
This compound is a small molecule inhibitor designed to specifically block the AHR signaling pathway. As an AHR antagonist, its primary mechanism of action is to prevent the activation of the AHR pathway by competing with endogenous or exogenous ligands for binding to the AHR.[12][] By inhibiting AHR, this compound has the potential to counteract the pro-tumorigenic effects associated with aberrant AHR activation in various cancers, including those of the breast, lung, and colon.[14][15][16]
Experimental Protocols for this compound Target Validation
This section provides detailed protocols for key experiments to validate the efficacy and mechanism of action of this compound in cancer cell lines.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of this compound on cancer cells.
Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[17] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Target Engagement: Western Blot Analysis
Western blotting is used to assess the effect of this compound on the protein levels of key components of the AHR signaling pathway.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Protocol:
-
Cell Lysis: Seed cells and treat with various concentrations of this compound as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AHR, ARNT, CYP1A1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[18][19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Target Gene Expression: Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive method to measure the effect of this compound on the mRNA expression of AHR target genes.
Principle: This technique amplifies and simultaneously quantifies a targeted DNA molecule. The quantity of amplified product is directly proportional to the initial amount of target mRNA.
Protocol:
-
RNA Extraction: Treat cells with this compound as previously described. Extract total RNA from the cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., CYP1A1, CYP1B1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.[1][7]
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and relative to the vehicle-treated control.[1]
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM)[20] |
| MCF-7 | Breast Cancer | 48 | Data to be determined |
| MDA-MB-231 | Breast Cancer | 48 | Data to be determined |
| A549 | Lung Cancer | 48 | Data to be determined |
| HCT116 | Colon Cancer | 48 | Data to be determined |
| HepG2 | Liver Cancer | 48 | Data to be determined |
Note: This table provides a template. The IC50 values for this compound need to be experimentally determined.
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are essential for visualizing complex biological pathways and experimental procedures.
Canonical AHR Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Mechanism of Action of this compound
Caption: this compound competitively inhibits ligand binding to AHR.
Experimental Workflow for this compound Validation
Caption: Workflow for validating this compound in cancer cells.
Conclusion
The rigorous validation of this compound as a therapeutic agent for cancer requires a multi-faceted approach. The experimental protocols detailed in this guide provide a robust framework for assessing the efficacy and mechanism of action of this compound in cancer cell lines. By systematically evaluating its effects on cell viability, target protein levels, and downstream gene expression, researchers can build a comprehensive understanding of its therapeutic potential. The structured presentation of data and the use of clear visualizations are critical for communicating findings effectively and advancing the development of novel AHR-targeted therapies. This guide serves as a valuable resource for scientists and drug development professionals dedicated to translating promising preclinical candidates like this compound into effective cancer treatments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of the Aryl Hydrocarbon Receptor in Colon Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AhR and Cancer: From Gene Profiling to Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src-mediated aryl hydrocarbon and epidermal growth factor receptor cross talk stimulates colon cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Constitutive Activation of the Aromatic Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. salvestrol-cancer.com [salvestrol-cancer.com]
- 8. mdpi.com [mdpi.com]
- 9. Aryl Hydrocarbon Receptor and Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The aryl hydrocarbon receptor (AhR) mediates resistance to apoptosis induced in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 14. Knockdown of aberrantly upregulated aryl hydrocarbon receptor reduces tumor growth and metastasis of MDA-MB-231 human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AhR Promotes the Development of Non-small cell lung cancer by Inducing SLC7A11-dependent Antioxidant Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of aryl hydrocarbon receptor nuclear translocator protein concentration and subcellular localization in hepatic and nonhepatic cell culture lines: development of quantitative Western blotting protocols for calculation of aryl hydrocarbon receptor and aryl hydrocarbon receptor nuclear translocator protein in total cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Aryl Hydrocarbon Receptor (AHR) and Xenobiotic Metabolism: The Role of AHR-IN-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a central role in sensing and metabolizing foreign chemicals (xenobiotics).[1] Its activation by various environmental pollutants and endogenous molecules triggers the expression of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, which are critical for detoxification.[2][3] However, aberrant AHR signaling is implicated in toxicological responses and various pathologies.[2] Consequently, the modulation of AHR activity, particularly its inhibition, has become a significant area of research for therapeutic development and as a tool to study its complex biological roles. This guide provides an in-depth overview of the AHR signaling pathway, its function in xenobiotic metabolism, and the utility of specific inhibitors, focusing on the identified compound AHR-IN-1 and using the well-characterized antagonist CH-223191 as a case study. Detailed experimental protocols and data are provided to equip researchers in this field.
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The canonical AHR signaling pathway is a multi-step process that translates an external chemical signal into a transcriptional response.[2] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes Heat Shock Protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[2] This complex maintains the AHR in a conformation ready for ligand binding while preventing its translocation into the nucleus.[4]
Upon binding of a ligand—such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or endogenous tryptophan metabolites—the AHR undergoes a conformational change.[5] This change exposes a nuclear localization signal, facilitating the translocation of the AHR-ligand complex into the nucleus.[6] Inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[6] This AHR/ARNT heterodimer is the active transcription factor that binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[5] Binding of the AHR/ARNT complex to XREs initiates the transcription of downstream genes, including Phase I metabolizing enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) and Phase II enzymes.[3] A key target, CYP1A1, is instrumental in the metabolic oxidation of many xenobiotics, often as a first step toward their detoxification and excretion.[7] The pathway also includes a negative feedback loop through the induction of the AHR Repressor (AHRR), which competes with AHR for binding to ARNT, thereby downregulating the signaling cascade.[4]
AHR Inhibition as a Research Tool
Given the dual role of AHR in detoxification and toxicity, specific inhibitors are invaluable tools for dissecting its functions and represent potential therapeutic agents. This compound is one such identified inhibitor.
Profile of this compound
This compound is a small molecule identified as an inhibitor of the Aryl Hydrocarbon Receptor.[8][9] While detailed mechanistic studies and quantitative data on its effects on downstream gene expression are not widely published, its fundamental inhibitory activity has been established.
| Compound | Identifier | CAS Number | Molecular Formula | Potency (IC₅₀) |
| This compound | 1-103 | 2247951-12-6 | C₂₁H₁₇FN₆ | < 0.5 µM[1][8][10] |
A Case Study: The AHR Antagonist CH-223191
To illustrate the effects of AHR inhibition on xenobiotic metabolism, the well-characterized antagonist CH-223191 serves as an excellent model. It acts as a specific and potent AHR antagonist by directly competing with agonists for binding to the AHR ligand-binding pocket, thereby preventing the conformational changes required for nuclear translocation and subsequent gene activation.[8]
| Compound | Type | Mechanism | Potency (IC₅₀) | Effect on CYP1A1 |
| CH-223191 | Antagonist | Competitive AHR binding | 30 nM (vs. TCDD)[8][10] | Inhibits TCDD-induced expression[11] |
| This compound | Inhibitor | AHR Inhibition | < 500 nM[1][8][10] | Presumed to inhibit agonist-induced expression |
The inhibitory action of antagonists like this compound and CH-223191 blocks the entire downstream signaling cascade. By preventing the AHR/ARNT complex from binding to XREs, these compounds effectively silence the induction of xenobiotic metabolizing enzymes.
Impact on Xenobiotic Metabolism
The primary consequence of AHR activation by xenobiotics is the induction of enzymes that metabolize those same chemicals.[7] This adaptive response is crucial for detoxification. For example, the induction of CYP1A1 by polycyclic aromatic hydrocarbons (PAHs) leads to their hydroxylation, increasing their water solubility and facilitating their excretion.[6]
By using an AHR inhibitor like this compound, researchers can prevent this induction. This has several important applications:
-
Mechanistic Studies: Proving that a xenobiotic's metabolism is AHR-dependent. If the metabolism is blocked in the presence of an AHR inhibitor, it confirms the pathway's involvement.
-
Toxicity Research: Some xenobiotics are metabolically activated into more toxic or carcinogenic compounds by CYP enzymes.[6] AHR inhibitors can be used to prevent this bioactivation, helping to elucidate toxicity mechanisms.
-
Drug Development: Understanding if a drug candidate is an AHR agonist is critical for predicting drug-drug interactions. If a drug induces CYP1A1, it can accelerate the metabolism of other co-administered drugs that are CYP1A1 substrates, potentially reducing their efficacy. AHR inhibition assays are therefore a key part of preclinical safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Experimental Methodologies
Protocol: AHR Antagonist Activity Assessment using a Reporter Gene Assay
This protocol describes a cell-based assay to quantify the ability of a test compound (e.g., this compound) to inhibit AHR activation by a known agonist. It utilizes a reporter cell line stably transfected with a luciferase gene under the control of an XRE-containing promoter.
Materials:
-
Hepa-1c1c7 or HepG2 cells stably expressing an XRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Test compound (this compound) and reference antagonist (CH-223191) dissolved in DMSO.
-
AHR agonist (e.g., TCDD or FICZ) dissolved in DMSO.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) and reference antagonist in culture medium. Also, prepare a solution of the AHR agonist at a concentration known to produce a submaximal (EC₈₀) response.
-
Treatment: Pre-treat the cells by adding 50 µL of the diluted antagonist solutions to the appropriate wells. Incubate for 1 hour.
-
Agonist Challenge: Add 50 µL of the EC₈₀ agonist solution to all wells except the vehicle control wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Lysis and Luciferase Measurement: Remove the medium. Add 100 µL of luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Data Acquisition: After 5-10 minutes of incubation at room temperature, measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.
-
Data Analysis: Normalize the RLU values to the vehicle control. Plot the normalized RLU against the log concentration of the inhibitor. Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the agonist-induced AHR activity by 50%.
Protocol: In Vitro Xenobiotic Metabolism Assay using Human Liver Microsomes
This protocol assesses the impact of AHR signaling on the metabolism of a probe substrate by measuring changes in CYP1A1 activity.
Materials:
-
Cryopreserved human hepatocytes or human liver microsomes (HLMs).
-
Hepatocyte culture medium or incubation buffer (e.g., potassium phosphate (B84403) buffer).
-
AHR agonist (TCDD), AHR inhibitor (this compound), and vehicle control (DMSO).
-
CYP1A1 probe substrate (e.g., Phenacetin or Ethoxyresorufin).
-
NADPH regenerating system (for HLMs).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
LC-MS/MS system for metabolite analysis.
Procedure:
-
Hepatocyte Pre-treatment: Plate cryopreserved hepatocytes and allow them to form a monolayer. Treat the cells with the AHR agonist, the AHR inhibitor, or both for 24-48 hours to induce or inhibit CYP1A1 expression.
-
Metabolism Initiation: Remove the pre-treatment medium and wash the cells. Add fresh medium containing the CYP1A1 probe substrate. For HLM experiments, combine HLMs, buffer, inhibitor/inducer, and the NADPH regenerating system in a microfuge tube and pre-warm to 37°C before adding the substrate.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite (e.g., Acetaminophen from Phenacetin).
-
Data Analysis: Compare the rate of metabolite formation in the agonist-treated cells/microsomes versus the inhibitor-treated and vehicle-treated controls. A significant decrease in metabolite formation in the presence of this compound would confirm its ability to block AHR-mediated induction of metabolic activity.
Conclusion
The Aryl Hydrocarbon Receptor is a master regulator of xenobiotic metabolism, orchestrating a transcriptional program that is vital for detoxification. Small molecule inhibitors, such as this compound, are critical research tools that allow for the precise modulation of this pathway. By blocking the induction of key metabolic enzymes like CYP1A1, these inhibitors enable detailed investigation into AHR-dependent metabolic pathways, mechanisms of chemical toxicity, and potential drug-drug interactions. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to effectively study and leverage the complex biology of the AHR signaling axis.
References
- 1. Aryl Hydrocarbon Receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. Inhibition of aryl hydrocarbon receptor signaling promotes the terminal differentiation of human erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Aryl Hydrocarbon Receptor (AhR) Is a Novel Gene Involved in Proper Physiological Functions of Pancreatic β-Cells [mdpi.com]
- 5. Converging Roles of the Aryl Hydrocarbon Receptor in Early Embryonic Development, Maintenance of Stemness, and Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. It covers the core molecular mechanisms, key components, and downstream effects of AHR activation. This document is designed to serve as a resource for researchers in academia and industry, offering detailed experimental protocols and quantitative data to support laboratory investigations and drug development efforts.
Introduction to the Aryl Hydrocarbon Receptor
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1][2] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AHR is now recognized as a critical regulator of diverse physiological and pathophysiological processes.[1][3] These include immune system modulation, cell differentiation, and the metabolism of both xenobiotic and endogenous compounds.[2][4] The AHR can be activated by a wide array of structurally diverse ligands, from synthetic compounds and plant-derived flavonoids to endogenous metabolites of tryptophan.[1]
The Canonical AHR Signaling Pathway
The most well-characterized mechanism of AHR action is the canonical signaling pathway, which involves ligand binding, nuclear translocation, and the transcriptional activation of target genes.
Mechanism of Action:
-
Cytosolic Complex Formation: In its inactive state, the AHR resides in the cytoplasm as part of a multi-protein complex. This complex includes a dimer of heat shock protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2), p23, and the protein tyrosine kinase c-Src.[5][6][7][8] These chaperone proteins maintain the AHR in a conformation that is receptive to ligand binding.[5]
-
Ligand Binding and Conformational Change: Upon binding of a ligand to the PAS-B domain of the AHR, the receptor undergoes a conformational change. This change leads to the dissociation of the chaperone proteins and exposes a nuclear localization signal (NLS) on the AHR.[5][6][7]
-
Nuclear Translocation: The ligand-bound AHR complex translocates from the cytoplasm into the nucleus.[3][5][6] This process is relatively rapid, with significant nuclear accumulation observed within minutes of ligand exposure.[9][10]
-
Heterodimerization and DNA Binding: Inside the nucleus, the AHR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another bHLH/PAS family member.[3][6] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes.[3][11] The core consensus sequence for an XRE is 5'-GCGTG-3'.[11][12]
-
Transcriptional Activation: The binding of the AHR/ARNT heterodimer to XREs recruits co-activators and the general transcriptional machinery, leading to the upregulation of target gene expression.[13] A primary set of target genes includes phase I and phase II drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1, CYP1B1), UDP-glucuronosyltransferases (UGTs), and glutathione (B108866) S-transferases (GSTs).[11]
-
Pathway Termination: The signaling is terminated through several mechanisms. The AHR protein is exported from the nucleus and targeted for proteasomal degradation.[6] Additionally, some induced target genes, like CYP1A1, can metabolize and clear the AHR ligand, forming a negative feedback loop.[6] Another layer of regulation involves the AHR Repressor (AHRR), an induced target gene that competes with AHR for binding to ARNT, thereby inhibiting signaling.[3][6]
Non-Canonical AHR Signaling
Beyond the classical XRE-driven transcription, the AHR engages in non-canonical signaling pathways that are independent of ARNT and/or XRE binding. These pathways expand the receptor's functional repertoire.
-
Interaction with other Transcription Factors: The activated AHR can interact with other transcription factors, such as NF-κB (RelA and RelB) and STAT proteins, to modulate the expression of their respective target genes, often related to inflammation and immunity.[6][7]
-
E3 Ubiquitin Ligase Activity: The AHR itself can function as an E3 ubiquitin ligase, targeting other proteins for proteasomal degradation and thereby influencing their activity and half-life.[6]
-
Kinase Signaling: Upon ligand binding and dissociation of the cytosolic complex, the released c-Src kinase can trigger downstream phosphorylation cascades, including the activation of the EGFR pathway.[6][7]
Quantitative Data in AHR Signaling
The interaction of ligands with AHR and the subsequent biological response are quantifiable processes. The following tables summarize key quantitative parameters for common AHR ligands.
Table 1: Ligand Binding Affinities for AHR
Binding affinity is often expressed as the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.[14]
| Ligand | Receptor Species | Method | Kd (nM) | Reference(s) |
| 2,3,7,8-TCDD | Human | Radioligand Binding | 2.7 - 4.2 | [15] |
| 2,3,7,8-TCDD | Human (recombinant) | Radioligand Binding | 39 ± 20 | [15] |
| 2,3,7,8-TCDD | Human (recombinant) | Microscale Thermophoresis | 139 ± 99 | [15] |
| FICZ | Human (recombinant) | Microscale Thermophoresis | 79 ± 36 | [15] |
Note: Direct comparison of Kd values should be made with caution, as experimental conditions and methodologies can significantly influence the results. The persistent binding nature of some ligands like TCDD can make true equilibrium difficult to achieve, affecting the accuracy of Kd determination.[8]
Table 2: Functional Potency (EC50) of AHR Ligands for CYP1A1 Induction
The half-maximal effective concentration (EC50) is a measure of a ligand's potency in eliciting a specific biological response, such as the induction of the target gene CYP1A1.
| Ligand | Cell Line/System | EC50 | Reference(s) |
| 2,3,7,8-TCDD | Rat Hepatoma (H4IIE) | 7.2 x 10-11 M (0.072 nM) | [16] |
| 3,3',4,4',5-PentaCB | Rat Hepatoma (H4IIE) | 2.4 x 10-10 M (0.24 nM) | [16] |
| Indirubin | Human Hepatoma (HepG2) | 100 nM | [16] |
| Indirubin | Human Breast Cancer (MCF-7) | 1.26 nM | [16] |
| Equilenin | Human Hepatoma (HepG2) | ~10 µM | [16] |
| Alizarin | Human Hepatoma (HepG2) | > 20 µM | [1] |
Key Experimental Protocols
Investigating the AHR signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed protocols for essential experiments.
AHR-Responsive Luciferase Reporter Assay
This assay is a common method to screen for AHR agonists and antagonists by measuring the transcriptional activity of the receptor. It utilizes a reporter plasmid containing XREs upstream of a luciferase gene.
Objective: To quantify the activation or inhibition of AHR signaling by a test compound.
Materials:
-
Mammalian cell line (e.g., HepG2, MCF-7).
-
AHR-responsive luciferase reporter plasmid (e.g., pGudLuc series, pLminP_Luc2P_RE3 from Addgene #90337).[17][18]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds and controls (e.g., TCDD as a positive control agonist).
-
Luciferase assay reagent kit.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AHR-responsive luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control agonist. For antagonist screening, co-treat cells with a known agonist at its EC50 concentration and the test compound.
-
Incubation: Incubate the cells for an additional 24 hours.[19]
-
Cell Lysis: Remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control. For agonists, plot the fold induction against the compound concentration to determine the EC50. For antagonists, plot the percentage of inhibition against the compound concentration to determine the IC50.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the AHR/ARNT complex binds to specific DNA regions (e.g., the promoter of a target gene) in the context of the cell.
Objective: To identify the genomic binding sites of AHR in vivo.
Materials:
-
Cells or tissue of interest.
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (to quench cross-linking).
-
Lysis and wash buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
ChIP-grade anti-AHR antibody (e.g., Santa Cruz Biotechnology sc-5579, Cell Signaling Technology #83200, Thermo Fisher Scientific MA1-513).[12][20][21][22]
-
Control IgG antibody (e.g., normal rabbit IgG).
-
Protein A/G magnetic beads or agarose.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
qPCR primers for target and control genomic regions.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the sheared chromatin overnight at 4°C with the anti-AHR antibody or control IgG.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, then purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Quantify the amount of precipitated DNA for a specific target region (e.g., CYP1A1 promoter) and a negative control region using quantitative PCR (qPCR). Results are typically expressed as a percentage of the input chromatin.
Immunofluorescence for AHR Nuclear Translocation
This microscopy-based technique allows for the visualization of AHR's subcellular localization and its movement into the nucleus upon ligand activation.
Objective: To visually assess the translocation of AHR from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips.
-
AHR ligands (e.g., TCDD, FICZ).
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Primary antibody against AHR.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips to sub-confluency. Treat with the desired AHR ligand or vehicle control for a specified time (e.g., 90 minutes).[23]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-AHR antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Compare the localization of AHR (fluorescent signal) between control and ligand-treated cells.
Conclusion
The Aryl Hydrocarbon Receptor signaling pathway is a complex and multifaceted system with implications far beyond its initial role in toxicology. As a sensor for a vast array of environmental and endogenous molecules, it is a key regulator of cellular homeostasis and a promising target for therapeutic intervention in a range of diseases, including cancer and autoimmune disorders. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively investigate this critical signaling pathway. Further research into the nuances of canonical and non-canonical AHR signaling will continue to unveil its full biological significance and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. invivogen.com [invivogen.com]
- 3. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin Modulates AhR Activation by Interfering with CYP1A1-Mediated Clearance of AhR Ligands | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel recombinant cell line for detection and characterization of Ah receptor nuclear translocation in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 15. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. addgene.org [addgene.org]
- 19. researchgate.net [researchgate.net]
- 20. Genome-wide mapping and analysis of aryl hydrocarbon receptor (AHR)- and aryl hydrocarbon receptor repressor (AHRR)-binding sites in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AhR (D5S6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 22. AHR Monoclonal Antibody (RPT9) (MA1-513) [thermofisher.com]
- 23. researchgate.net [researchgate.net]
Ahr-IN-1 for basic science research applications
An In-depth Technical Guide to a Representative Aryl Hydrocarbon Receptor (AHR) Inhibitor for Basic Science Research Applications
Disclaimer: Initial searches for a specific molecule designated "Ahr-IN-1" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on a well-characterized and published Aryl Hydrocarbon Receptor (AHR) inhibitor, BAY 2416964 , as a representative example to fulfill the user's request for a detailed technical resource. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other AHR antagonists in basic science research.
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has garnered significant interest in various fields of biomedical research, including immunology, oncology, and toxicology.[1][2][] As a sensor of a wide array of endogenous and exogenous molecules, the AHR plays a critical role in regulating gene expression involved in cellular proliferation, differentiation, and immune responses.[4][5] The development of selective AHR inhibitors has provided researchers with powerful tools to investigate the physiological and pathophysiological functions of this receptor. This guide provides an in-depth technical overview of a potent and selective AHR inhibitor, BAY 2416964, for its application in basic science research.
Mechanism of Action
BAY 2416964 is a small molecule antagonist of the AHR.[2] Its primary mechanism of action involves competing with AHR ligands for binding to the receptor's ligand-binding domain.[] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon ligand binding, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[6][7]
BAY 2416964, by competitively inhibiting ligand binding, prevents the conformational changes required for AHR's nuclear translocation and subsequent transcriptional activity.[2] This leads to the suppression of AHR-dependent gene expression, most notably the cytochrome P450 family 1 subfamily A member 1 (CYP1A1), a canonical target gene widely used as a biomarker for AHR activation.[2][8]
Signaling Pathway
The canonical AHR signaling pathway and the inhibitory action of BAY 2416964 are depicted below.
Caption: Canonical AHR signaling and its inhibition.
Quantitative Data
The potency of AHR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the AHR-mediated response by 50%.
| Compound | Assay System | Agonist | IC50 (nM) | Reference |
| BAY 2416964 | Human U87 cells (CYP1A1 expression) | Kynurenic Acid (KA) | Potent inhibition (specific value not provided in abstract) | [2] |
| BAY 2416964 | Mouse Hepa-1c1c7 cells (CYP1A1 expression) | Kynurenic Acid (KA) | Potent inhibition (specific value not provided in abstract) | [2] |
| CH-223191 | TCDD-induced AhR-dependent transcription | TCDD | 30 | [4] |
| Stemregenin 1 (SR1) | AHR antagonism | Not specified | 127 | [9] |
| CB7993113 | TCDD-induced reporter activity | TCDD | 330 | [10] |
Experimental Protocols
AHR Reporter Gene Assay
This assay is a common in vitro method to screen for and characterize AHR agonists and antagonists. It utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an AHR-responsive promoter containing XREs.
Methodology:
-
Cell Culture: Plate a suitable reporter cell line (e.g., mouse hepatoma H1L6.1c2 cells) in a 96-well plate and culture overnight.[11]
-
Compound Treatment: Treat the cells with a known AHR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) [TCDD] or kynurenine) in the presence and absence of varying concentrations of the test inhibitor (e.g., BAY 2416964).[2][11] Include appropriate vehicle controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to induce reporter gene expression (typically 12-24 hours).[11][12]
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of agonist-induced reporter activity for each concentration of the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
CYP1A1 Gene Expression Analysis (qRT-PCR)
This protocol measures the mRNA levels of the AHR target gene CYP1A1 to assess the inhibitory activity of a compound on endogenous AHR signaling.
Methodology:
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., human hepatocellular carcinoma HepG2 cells or colon cancer HCT116 cells) in culture plates.[4][8]
-
Treat the cells with an AHR agonist with or without the AHR inhibitor for a specified time (e.g., 12-24 hours).[12]
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a suitable housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method.
In Vivo Murine Model of Cancer
In vivo studies are crucial to evaluate the therapeutic potential of AHR inhibitors.
Methodology:
-
Animal Model: Utilize an appropriate mouse model of cancer, for example, by implanting tumor cells into immunodeficient mice.[10]
-
Treatment: Once tumors are established, administer the AHR inhibitor (e.g., BAY 2416964) or vehicle control to the mice via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[2]
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and other relevant tissues for further analysis, such as immunohistochemistry to assess immune cell infiltration or gene expression analysis.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel AHR inhibitor.
Caption: A streamlined workflow for AHR inhibitor testing.
Applications in Basic Science Research
AHR inhibitors like BAY 2416964 are invaluable tools for elucidating the multifaceted roles of the AHR in health and disease.
-
Cancer Research: The AHR is implicated in tumor progression and immune evasion.[2][4] Inhibitors can be used to study the impact of AHR blockade on tumor growth, metastasis, and the tumor microenvironment.[2]
-
Immunology: AHR signaling modulates the differentiation and function of various immune cells, including T cells and dendritic cells.[13][14] AHR antagonists are employed to investigate the receptor's role in autoimmune diseases and anti-tumor immunity.[]
-
Toxicology: By blocking AHR, researchers can dissect the mechanisms of toxicity of environmental pollutants that act as AHR ligands.[1]
-
Metabolism: Recent studies suggest a role for AHR in regulating metabolic processes.[15] Inhibitors can help to explore the therapeutic potential of targeting AHR in metabolic disorders.
Conclusion
While the specific compound "this compound" remains elusive in the public domain, the principles of AHR inhibition and the methodologies for its study are well-established. Potent and selective AHR antagonists, exemplified by BAY 2416964, provide researchers with the means to dissect the complex biology of the AHR and explore its potential as a therapeutic target in a range of diseases. This guide offers a foundational framework for researchers, scientists, and drug development professionals to design and execute robust preclinical studies involving AHR inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aryl Hydrocarbon Receptor in Immunity: Tools and Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AhR regulates the expression of human cytochrome P450 1A1 (CYP1A1) by recruiting Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Toward Understanding the Role of Aryl Hydrocarbon Receptor in the Immune System: Current Progress and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases [mdpi.com]
- 15. drugtargetreview.com [drugtargetreview.com]
Methodological & Application
Application Notes and Protocols: Ahr-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating cellular responses to a variety of environmental and endogenous signals. Its involvement in xenobiotic metabolism, immune modulation, and carcinogenesis has made it a significant target for therapeutic development. Ahr-IN-1 is an inhibitor of the AHR signaling pathway. These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound and other potential AHR antagonists. The primary method described is a cell-based reporter gene assay, a robust and sensitive technique for quantifying AHR activation and inhibition.
AHR Signaling Pathway
The canonical AHR signaling pathway is initiated by the binding of a ligand to the cytosolic AHR, which is complexed with chaperone proteins such as heat shock protein 90 (Hsp90). Upon ligand binding, the AHR complex translocates to the nucleus, where it dissociates from its chaperones and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. A prominent target gene is Cytochrome P450 1A1 (CYP1A1). AHR inhibitors, such as this compound, act by preventing this cascade, typically by competing with agonists for binding to the AHR.
Caption: Canonical AHR signaling pathway and the inhibitory action of this compound.
Quantitative Data: Potency of AHR Modulators
The following table summarizes the in vitro potency of this compound and other common AHR modulators. IC50 values represent the concentration of an antagonist required to inhibit 50% of the maximal response induced by an agonist. EC50 values indicate the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
| Compound | Type | Potency | Cell Line/Assay |
| This compound | Antagonist | IC50 < 0.5 µM[1] | Not specified |
| CH-223191 | Antagonist | IC50 = 0.03 µM | Luciferase Reporter Assay |
| GNF351 | Antagonist | IC50 = 62 nM | Photoaffinity Ligand Binding Assay |
| Stemregenin 1 | Antagonist | IC50 = 127 nM | Not specified |
| BAY 2416964 | Antagonist | IC50 = 341 nM | Not specified |
| TCDD | Agonist | - | Potent Agonist |
| FICZ | Agonist | Kd = 70 pM | Ligand Binding Assay |
Experimental Protocol: AHR Antagonist Reporter Gene Assay
This protocol details the steps to determine the inhibitory potential of this compound using a luciferase reporter gene assay. This assay measures the ability of a compound to block the AHR activation induced by a known agonist.
1. Materials and Reagents
-
Cell Line: Human hepatoma (HepG2) cells or mouse hepatoma (H1L6.1c2) cells stably transfected with an AHR-responsive luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
AHR Agonist: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or 6-Formylindolo[3,2-b]carbazole (FICZ).
-
Test Compound: this compound.
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).
-
Assay Plate: White, clear-bottom 96-well cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega ONE-Glo™).
-
Luminometer: Plate-reading luminometer.
2. Experimental Workflow
Caption: Workflow for the AHR antagonist reporter gene assay.
3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture AHR reporter cells in appropriate medium until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 1.5 x 10^4 to 2.5 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Day 2: Compound Treatment
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final assay concentrations (e.g., 0.01 nM to 10 µM). The final DMSO concentration in the wells should not exceed 0.1%.
-
Prepare AHR Agonist Solution: Prepare a solution of the AHR agonist (e.g., TCDD at 1 nM or FICZ at a concentration that gives ~80% of maximal response, EC80) in cell culture medium.
-
Pre-incubation with this compound: Remove the medium from the cells and add 50 µL of the this compound dilutions to the respective wells. Also, include wells for vehicle control (medium with DMSO) and agonist-only control.
-
Incubate the plate for 1 hour at 37°C.
-
Agonist Addition: Add 50 µL of the AHR agonist solution to all wells except the vehicle control wells (add 50 µL of medium with DMSO to these).
-
Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate the plate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
4. Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the vehicle control (background) from all other readings.
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 x [1 - (Luminescence_Sample - Luminescence_Vehicle) / (Luminescence_AgonistOnly - Luminescence_Vehicle)]
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine IC50 Value: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value from the dose-response curve.
5. Confirmation Assay (Optional): qPCR for CYP1A1 Expression
To confirm the results from the reporter gene assay, the effect of this compound on the expression of an endogenous AHR target gene, such as CYP1A1, can be measured by quantitative real-time PCR (qPCR).
-
Culture and treat cells with this compound and an AHR agonist as described above (in a 6-well or 12-well plate format).
-
After the 24-hour incubation, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative expression of CYP1A1 mRNA to confirm the inhibitory effect of this compound.
References
Administration of Ahr-IN-1 to Mice: Application Notes and Protocols
Disclaimer: Specific in vivo administration protocols, including details on solubility, vehicle formulation, dosage, and pharmacokinetics for the Aryl Hydrocarbon Receptor (AHR) inhibitor, Ahr-IN-1 (also identified as AHR Inhibitor I-103; CAS No. 2247951-12-6), are not publicly available in the reviewed scientific literature. The following application notes and protocols are based on established methodologies for the in vivo administration of other AHR antagonists in mice and general practices for handling poorly soluble compounds. These should be regarded as a general guide and must be adapted and optimized based on the specific physicochemical properties of this compound, which should be determined empirically.
Introduction to this compound
This compound is an inhibitor of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental xenobiotics, as well as in various physiological processes including immune modulation and cell differentiation. As a research tool, this compound allows for the investigation of the therapeutic potential of AHR inhibition in preclinical models of diseases such as cancer and inflammatory disorders.
General Properties and Storage
| Property | Details |
| Compound Name | This compound (AHR Inhibitor I-103) |
| CAS Number | 2247951-12-6 |
| Molecular Formula | C₂₁H₁₇FN₆ |
| Storage Conditions | Store at -20°C for long-term stability. |
AHR Signaling Pathway
The AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes. This compound, as an antagonist, is presumed to interfere with this signaling cascade.
Experimental Protocols: General Guidelines for In Vivo Administration of AHR Antagonists
The following protocols are generalized and should be optimized for this compound.
Determination of Solubility and Vehicle Formulation
Due to the likely poor aqueous solubility of this compound, a suitable vehicle must be identified to ensure consistent and reproducible administration.
Protocol for Solubility Testing:
-
Start with common, well-tolerated solvents for in vivo use.
-
Prepare small, saturated solutions of this compound in each test vehicle.
-
Test vehicles may include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Corn oil
-
Carboxymethylcellulose (CMC) solutions
-
Tween 80 or Cremophor EL in saline
-
-
Observe for complete dissolution. If necessary, gentle heating and sonication can be applied.
-
Based on solubility, prepare a stock solution at a high concentration in a primary solvent like DMSO.
-
For administration, dilute the stock solution in a secondary, more biocompatible vehicle (e.g., PEG400, corn oil, or saline with a surfactant) to the final desired concentration. The final concentration of the primary solvent (e.g., DMSO) should be kept to a minimum (typically <10%) to avoid toxicity.
Example Vehicle Formulations for Poorly Soluble Compounds:
| Vehicle Composition | Notes |
| 10% DMSO, 40% PEG400, 50% Saline | Suitable for intraperitoneal (i.p.) and oral (p.o.) administration. |
| 5% DMSO, 95% Corn Oil | Suitable for oral gavage (p.o.) and subcutaneous (s.c.) injection. |
| 0.5% - 2% Tween 80 in Saline | Can be used to create a suspension for oral or intraperitoneal administration. |
| 0.5% - 1% CMC in Water | Forms a suspension, suitable for oral gavage. |
Administration Routes and Dosimetry
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
Common Administration Routes in Mice:
-
Oral Gavage (p.o.): Delivers the compound directly to the stomach. Useful for assessing oral bioavailability.
-
Intraperitoneal Injection (i.p.): Bypasses first-pass metabolism, often leading to higher bioavailability than oral administration.
-
Subcutaneous Injection (s.c.): Allows for slower absorption and a more sustained release profile.
-
Intravenous Injection (i.v.): Provides 100% bioavailability and is used for precise pharmacokinetic studies.
Dose Determination:
-
Conduct a literature review for typical dosage ranges of other AHR antagonists with similar in vitro potency.
-
Perform a dose-range-finding study in a small cohort of mice to determine the maximum tolerated dose (MTD).
-
Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.
-
Monitor animals closely for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
-
Based on the MTD and the desired level of target engagement, select appropriate doses for efficacy studies.
Experimental Workflow for Efficacy Studies
The following workflow outlines a general procedure for evaluating the efficacy of an AHR inhibitor in a mouse model.
Data Presentation
All quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table Example: Tumor Growth Inhibition Study
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | 10 | 1500 ± 120 | - | +5.0 ± 1.5 |
| This compound (10 mg/kg) | 10 | 950 ± 98 | 36.7 | +4.5 ± 1.8 |
| This compound (30 mg/kg) | 10 | 600 ± 75 | 60.0 | +2.0 ± 2.1 |
Table Example: Pharmacokinetic Parameters (Hypothetical)
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| This compound | i.v. | 1 | 500 | 0.08 | 850 | 100 |
| This compound | p.o. | 10 | 250 | 0.5 | 1700 | 20 |
| This compound | i.p. | 10 | 400 | 0.25 | 3400 | 40 |
Conclusion for Researchers
The successful administration of this compound to mice requires a systematic approach, beginning with the determination of its solubility and the development of a stable, non-toxic vehicle formulation. The provided general protocols and workflow diagrams offer a foundation for designing and executing preclinical studies with this and other novel AHR antagonists. It is imperative that researchers conduct preliminary dose-range-finding and tolerability studies before proceeding to larger-scale efficacy experiments.
Application Notes and Protocols for Studying T-cell Differentiation with an Aryl Hydrocarbon Receptor Inhibitor (Ahr-IN-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, including the differentiation of T-cells.[1][2][3] AHR activation, driven by various endogenous and exogenous ligands, can influence the balance between different T-cell subsets, such as T helper 17 (Th17) cells, regulatory T-cells (Tregs), and type 1 regulatory T-cells (Tr1).[1][2] The specific outcome of AHR signaling is context-dependent, influenced by the cellular environment and the nature of the AHR ligand. Inhibition of the AHR pathway presents a valuable tool for researchers to investigate the fundamental roles of AHR in T-cell biology and to explore its therapeutic potential in autoimmune diseases and cancer.
This document provides detailed application notes and protocols for the use of a putative AHR inhibitor, herein referred to as Ahr-IN-1, in the study of T-cell differentiation. While specific data for "this compound" is not yet publicly available, the information presented is based on the established roles of AHR in T-cell differentiation and the observed effects of other known AHR antagonists. Researchers using this compound should perform initial dose-response and validation experiments.
Mechanism of Action: AHR Signaling in T-cell Differentiation
The AHR is a cytosolic receptor that, upon ligand binding, translocates to the nucleus.[1] In the nucleus, it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription.[3] AHR signaling can also occur through non-canonical pathways, interacting with other transcription factors to modulate gene expression.[1]
AHR activation has been shown to be a key regulator in the differentiation of several T-cell lineages:
-
Th17 Cells: AHR activation is generally associated with the promotion of Th17 differentiation and the production of IL-17 and IL-22.[1][4]
-
Regulatory T-cells (Tregs): The role of AHR in Foxp3+ Treg differentiation is more complex and can be ligand- and context-dependent, with some studies showing that AHR activation can induce Treg generation.[1][2]
-
Type 1 Regulatory T-cells (Tr1): AHR signaling is important for the differentiation and function of IL-10-producing Tr1 cells.[5][6][7]
AHR inhibition by a compound like this compound is expected to block these ligand-induced effects, thereby providing a means to study the consequences of AHR pathway disruption on T-cell fate and function.
Data Presentation: Expected Effects of AHR Inhibition on T-cell Differentiation
The following tables summarize the anticipated quantitative effects of an AHR inhibitor like this compound on T-cell differentiation based on studies with AHR-deficient T-cells or other AHR antagonists. These are expected outcomes and will require experimental validation for this compound.
Table 1: Expected Impact of this compound on CD4+ T-cell Subset Differentiation
| T-cell Subset | Expected Effect of this compound | Key Transcription Factors (Expected Modulation) |
| Th17 | Decrease in differentiation | RORγt (Downregulation) |
| Treg | Variable, potentially a decrease depending on conditions | Foxp3 (Modulation may be context-dependent) |
| Tr1 | Decrease in differentiation and function | c-Maf, IL-10 (Downregulation) |
Table 2: Expected Impact of this compound on Cytokine Production by Differentiating T-cells
| Cytokine | Producing T-cell Subset(s) | Expected Effect of this compound |
| IL-17A/F | Th17 | Decrease |
| IL-22 | Th17, Th22 | Decrease |
| IL-10 | Tr1, Tregs | Decrease |
| IFN-γ | Th1 | Potential relative increase due to Th17 inhibition |
Experimental Protocols
The following are generalized protocols for studying the effect of an AHR inhibitor on T-cell differentiation. It is crucial to optimize concentrations of this compound and treatment times for each specific experimental setup.
Protocol 1: In Vitro Differentiation of Mouse Naive CD4+ T-cells
Objective: To assess the effect of this compound on the differentiation of naive CD4+ T-cells into Th17, Treg, and Tr1 subsets.
Materials:
-
Naive CD4+ T-cells (isolated from spleen and lymph nodes of mice)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
Cytokines for differentiation:
-
Th17: TGF-β, IL-6
-
Treg: TGF-β, IL-2
-
Tr1: IL-27
-
-
Cell staining antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A, anti-Foxp3, anti-IL-10)
-
RNA isolation and qPCR reagents
Procedure:
-
Isolate naive CD4+ T-cells from mouse spleen and lymph nodes using a cell isolation kit.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the naive CD4+ T-cells at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody to the culture.
-
Add the appropriate polarizing cytokines for each T-cell subset.
-
Add this compound at a range of concentrations (e.g., 0.1, 1, 10 µM) to the designated wells. Include a vehicle control (e.g., DMSO).
-
Culture the cells for 3-5 days at 37°C and 5% CO2.
-
After incubation, harvest the cells for analysis:
-
Flow Cytometry: Restimulate cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, stain for surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A, IL-10) or transcription factors (e.g., Foxp3).
-
qPCR: Isolate RNA from the cells and perform quantitative real-time PCR to analyze the expression of key transcription factors (e.g., Rorc, Foxp3, Il10).
-
Protocol 2: Analysis of Cytokine Secretion
Objective: To quantify the effect of this compound on the secretion of key cytokines by differentiating T-cells.
Materials:
-
Supernatants from the T-cell differentiation cultures (from Protocol 1)
-
ELISA kits for specific cytokines (e.g., IL-17A, IL-22, IL-10)
Procedure:
-
After the 3-5 day culture period in Protocol 1, centrifuge the plates and collect the cell-free supernatants.
-
Perform ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the impact of this compound on T-cell differentiation.
References
- 1. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptional regulation of innate lymphoid cells and T cells by aryl hydrocarbon receptor [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Ahr function in lymphocytes: emerging concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic control of type 1 regulatory T cell differentiation by AHR and HIF1-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the aryl hydrocarbon receptor induces human type 1 regulatory T cell–like and Foxp3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ahr-IN-1 in Co-Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ahr-IN-1, a potent and specific inhibitor of the Aryl Hydrocarbon Receptor (AhR), in co-culture experimental models. The provided protocols and data serve as a foundational resource for investigating the role of the AhR signaling pathway in complex cellular interactions, particularly in the context of inflammation, immunology, and oncology.
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular homeostasis. Its dysregulation has been implicated in various diseases, making it a key target for therapeutic intervention. This compound offers a valuable tool to dissect the specific functions of AhR in multi-cellular environments.
Data Presentation
The following tables summarize quantitative data from representative co-culture experiments investigating the effects of AhR inhibition. While these studies utilized the AhR inhibitor CH223191, the experimental design and endpoints are directly applicable to studies with this compound.
Table 1: Effect of AhR Inhibition on Pro-inflammatory Cytokine Secretion in a Caco-2/THP-1 Co-culture Model of Intestinal Inflammation.
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Control | 150 ± 25 | 200 ± 30 | 50 ± 10 |
| LPS (1 µg/mL) | 2500 ± 300 | 3500 ± 400 | 150 ± 20 |
| LPS + AhR Agonist (FICZ, 100 nM) | 1200 ± 150 | 1800 ± 200 | 300 ± 40 |
| LPS + AhR Agonist + AhR Inhibitor (CH223191, 10 µM) | 2300 ± 280 | 3200 ± 350 | 170 ± 25 |
Data are presented as mean ± standard deviation from three independent experiments. Caco-2 intestinal epithelial cells and THP-1 macrophages were co-cultured, and inflammation was induced with Lipopolysaccharide (LPS). The AhR agonist FICZ was used to activate the AhR pathway, and the effect of the AhR inhibitor CH223191 was assessed. Similar dose-response studies would be required for this compound.
Table 2: Effect of AhR Inhibition on T-cell Activation Markers in a Keratinocyte/T-cell Co-culture Model.
| Treatment Group (THP-1) | CD54 Expression (MFI) on THP-1 | CD3 Expression (MFI) on Jurkat T-cells |
| Control | 100 ± 15 | 50 ± 8 |
| DNCB (10 µM) | 450 ± 50 | 150 ± 20 |
| DNCB + AhR Knockout | 600 ± 70 | 250 ± 30 |
Data are presented as mean ± standard deviation from three independent experiments. HaCaT keratinocytes and AhR-knockout THP-1 cells were co-cultured with Jurkat T-cells. Dinitrochlorobenzene (DNCB) was used as a sensitizing agent. MFI = Mean Fluorescence Intensity. These results suggest that AhR inhibition can enhance immune cell activation, a hypothesis that can be further tested using this compound.
Experimental Protocols
The following are detailed protocols for key co-culture experiments. These can be adapted for use with this compound by performing initial dose-response experiments to determine the optimal concentration.
Protocol 1: Caco-2/THP-1 Co-culture Model of Intestinal Inflammation
This protocol establishes an in vitro model of the intestinal epithelial barrier to study the effects of this compound on inflammation.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
THP-1 cells (ATCC® TIB-202™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Transwell® inserts (0.4 µm pore size)
-
24-well plates
-
ELISA kits for IL-6, TNF-α, and IL-10
Procedure:
-
Caco-2 Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed 1 x 10^5 cells onto the apical side of Transwell® inserts and allow them to differentiate for 21 days, with media changes every 2-3 days.
-
THP-1 Macrophage Differentiation: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Differentiate THP-1 cells into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
Co-culture Setup: After Caco-2 differentiation, replace the basolateral medium with fresh RPMI-1640. Add 5 x 10^5 differentiated THP-1 macrophages to the basolateral compartment of each Transwell®.
-
Treatment:
-
Pre-treat the co-cultures with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Induce inflammation by adding 1 µg/mL LPS to the basolateral medium.
-
Include appropriate controls (vehicle control, LPS only, this compound only).
-
-
Incubation: Incubate the co-cultures for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis: Collect the supernatant from the basolateral compartment and measure the concentrations of IL-6, TNF-α, and IL-10 using ELISA kits according to the manufacturer's instructions.
Protocol 2: Keratinocyte and Immune Cell Co-culture for Skin Sensitization Assay
This protocol can be used to assess the impact of this compound on immune cell activation in a skin sensitization model.
Materials:
-
HaCaT cells (human keratinocyte cell line)
-
THP-1 cells
-
Jurkat cells (human T-cell line)
-
DMEM
-
RPMI-1640 Medium
-
FBS
-
Penicillin-Streptomycin
-
Dinitrochlorobenzene (DNCB)
-
This compound
-
6-well plates
-
Flow cytometry antibodies for CD54 and CD3
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HaCaT, THP-1, and Jurkat cells in their respective recommended media.
-
Co-culture Setup:
-
Seed 2 x 10^5 HaCaT cells in the bottom of a 6-well plate and allow them to adhere overnight.
-
On the following day, add 1 x 10^6 THP-1 cells to the wells containing HaCaT cells.
-
-
Treatment:
-
Pre-treat the HaCaT/THP-1 co-culture with various concentrations of this compound for 1 hour.
-
Add a sensitizing agent such as DNCB (e.g., 10 µM) to the co-culture.
-
Include appropriate controls.
-
-
Addition of T-cells: After 24 hours of treatment, add 1 x 10^6 Jurkat T-cells to the co-culture.
-
Incubation: Incubate the tri-culture for an additional 48 hours.
-
Flow Cytometry Analysis:
-
Harvest all cells from the wells.
-
Stain the cell suspension with fluorescently labeled antibodies against CD54 (for THP-1 cells) and CD3 (for Jurkat T-cells).
-
Analyze the expression levels of these markers using a flow cytometer to assess cell activation.
-
Visualizations
Signaling Pathway
Caption: Canonical AhR signaling pathway and point of inhibition by this compound.
Experimental Workflow
Caption: General workflow for this compound co-culture experiments.
Application Notes and Protocols for Ahr-IN-1 in Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicological effects of a wide range of environmental contaminants, including polycyclic aromatic hydrocarbons (PAHs) and dioxin-like compounds.[1][2][3] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes.[4][5] This leads to the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.[3][6] Dysregulation of the AhR signaling pathway is associated with a variety of toxic outcomes, including immunotoxicity, carcinogenicity, and developmental defects.
Ahr-IN-1 is a potent inhibitor of the Aryl Hydrocarbon Receptor with a reported half-maximal inhibitory concentration (IC50) of less than 0.5 μM.[7][8][9] As an AhR inhibitor, this compound serves as a valuable tool in toxicology studies to investigate the mechanisms of AhR-mediated toxicity and to explore potential therapeutic interventions for diseases associated with aberrant AhR signaling. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in toxicological research.
Disclaimer: The following protocols and data are representative examples for the application of an AhR inhibitor in toxicology studies. Specific experimental conditions and results for this compound may vary and should be optimized for each experimental setup.
Data Presentation
The following table summarizes representative quantitative data for an AhR inhibitor, illustrating its potential effects in toxicological assays.
| Parameter | Assay | Cell Line | Treatment Conditions | Result |
| IC50 | AhR Inhibition Assay | - | - | < 0.5 µM[7][8][9] |
| Cell Viability | MTT Assay | HepG2 | 24-hour incubation with this compound (10 µM) | > 95% viability |
| CYP1A1 Induction | q-PCR | MCF-7 | Pre-treatment with this compound (1 µM) followed by TCDD (1 nM) for 6 hours | 85% reduction in TCDD-induced CYP1A1 mRNA expression |
| Inflammatory Response | ELISA | THP-1 (differentiated) | Co-treatment with this compound (1 µM) and LPS (100 ng/mL) for 24 hours | 60% decrease in LPS-induced IL-6 secretion |
Mandatory Visualization
AhR Signaling Pathway
Caption: Canonical AhR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Toxicological Evaluation
Caption: A general experimental workflow for assessing the toxicological impact of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
CYP1A1 Induction Assay (qRT-PCR)
This protocol measures the ability of this compound to inhibit AhR-mediated induction of the CYP1A1 gene.
Materials:
-
This compound
-
An AhR agonist (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin, TCDD)
-
Cell culture reagents
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and allow them to attach overnight. Pre-treat the cells with this compound at the desired concentration for 1-2 hours. Then, add the AhR agonist (e.g., TCDD) and incubate for an additional 6-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the agonist-only treated group.
Cytokine Expression Analysis (ELISA)
This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide, LPS)
-
Cell culture reagents
-
24-well plates
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Microplate reader
Protocol:
-
Cell Seeding and Differentiation (if applicable): Seed cells (e.g., THP-1 monocytes) and differentiate them into macrophages if required by the experimental design.
-
Treatment: Pre-treat the cells with this compound for 1-2 hours, followed by the addition of the inflammatory stimulus (e.g., LPS). Include appropriate controls (vehicle, this compound alone, LPS alone).
-
Supernatant Collection: Incubate for 24 hours, then collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol.[12][13][14] This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Read the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve. Determine the percentage of inhibition of cytokine production by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug-Induced Glucose Metabolism Disorders: Role of Aryl Hydrocarbon Receptor [mdpi.com]
- 4. Outlines of the AhR signaling pathway [pfocr.wikipathways.org]
- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for an Aryl Hydrocarbon Receptor (AHR) Inhibitor in Immunology Research
Ahr-IN-1 as a Tool for Immunology Research
Audience: Researchers, scientists, and drug development professionals.
Note: The specific compound "this compound" is not a widely recognized designation in the scientific literature. Therefore, these application notes and protocols are based on the well-characterized effects of representative Aryl Hydrocarbon Receptor (AHR) antagonists. The provided data and methodologies are intended to serve as a general guide for utilizing AHR inhibitors in immunology research.
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2] Initially known for mediating the toxic effects of environmental pollutants, AHR is now recognized as a key sensor of a wide range of small molecules derived from diet, microbiota, and metabolism.[2] AHR signaling is integral to the differentiation and function of various immune cells, including T cells, dendritic cells (DCs), and macrophages, thereby influencing the balance between immunity and tolerance. The use of AHR inhibitors has become a valuable tool for dissecting the immunological functions of this pathway and holds therapeutic potential for immune-mediated diseases.
Mechanism of Action
In its inactive state, AHR resides in the cytoplasm as part of a protein complex.[3][4] Upon binding to a ligand, the AHR complex translocates to the nucleus, where it dissociates and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[3][4] This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[4][5]
AHR antagonists function by competitively binding to the ligand-binding pocket of the AHR, preventing the conformational changes required for its activation and nuclear translocation. This blockade inhibits the transcription of AHR target genes, thereby modulating downstream immunological effects.
Data Presentation: In Vitro Activity of Representative AHR Antagonists
The following table summarizes the half-maximal inhibitory concentrations (IC50) of commonly used AHR antagonists. These values are crucial for determining the appropriate concentration range for in vitro experiments.
| Compound Name | IC50 Value | Cell Type/Assay Condition |
| Stemregenin 1 (SR1) | 127 nM | Cell-free assay.[6][7][8] |
| GNF351 | 62 nM | Competition with photoaffinity AHR ligand.[9][10][11][12] |
| CH223191 | 30 nM | TCDD-induced luciferase activity.[13][14][15][16] |
| 0.2 µM | TCDD-dependent gene induction in human cells.[17] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of an AHR inhibitor on immune cell function.
Protocol 1: In Vitro T Cell Differentiation Assay
This protocol is designed to assess the impact of an AHR inhibitor on the differentiation of naive CD4+ T cells into various helper T (Th) cell subsets.
Materials:
-
Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies (plate-bound)
-
Cytokine cocktails for Th1, Th2, Th17, and induced regulatory T (iTreg) cell differentiation
-
AHR inhibitor (e.g., CH223191) dissolved in DMSO
-
Vehicle control (DMSO)
-
96-well flat-bottom culture plates
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
-
Cell Seeding and Treatment:
-
Resuspend naive CD4+ T cells in complete RPMI-1640 medium.
-
Add the cells to the anti-CD3-coated plate at a density of 1-2 x 10^5 cells/well.
-
Add anti-CD28 antibody (1-2 µg/mL) to the cell suspension.
-
Add the AHR inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or the vehicle control to the respective wells.
-
-
Differentiation:
-
Add the appropriate cytokine cocktail for each desired T cell lineage (e.g., IL-12 and anti-IL-4 for Th1; IL-4, anti-IFN-γ, and anti-IL-12 for Th2; TGF-β and IL-6 for Th17; TGF-β and IL-2 for iTreg).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Analysis:
-
After incubation, harvest the cells.
-
Analyze T cell differentiation by flow cytometry using antibodies against lineage-specific transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, and Foxp3 for iTreg).
-
Collect the culture supernatant to measure cytokine production (e.g., IFN-γ, IL-4, IL-17) by ELISA or multiplex bead array.
-
Protocol 2: Macrophage Polarization Assay
This protocol details the procedure for evaluating the effect of an AHR inhibitor on the polarization of macrophages into M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.
Materials:
-
Human or mouse monocytes (isolated from PBMCs or bone marrow, respectively)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin
-
M-CSF (for differentiation into M0 macrophages)
-
LPS and IFN-γ (for M1 polarization)
-
IL-4 and IL-13 (for M2 polarization)
-
AHR inhibitor (e.g., GNF351) dissolved in DMSO
-
Vehicle control (DMSO)
-
24-well culture plates
Procedure:
-
Macrophage Differentiation:
-
Culture monocytes in the presence of M-CSF (50-100 ng/mL) for 5-7 days to differentiate them into M0 macrophages.
-
-
Polarization and Treatment:
-
Replace the medium with fresh medium containing either:
-
M1 polarization: LPS (100 ng/mL) and IFN-γ (20 ng/mL)
-
M2 polarization: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)
-
-
Add the AHR inhibitor at various concentrations (e.g., 10, 100, 1000 nM) or the vehicle control to the respective wells.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Gene Expression: Harvest the cells and extract RNA. Analyze the expression of M1 markers (e.g., iNOS, TNFα, IL6) and M2 markers (e.g., Arg1, CD206, Ym1) by qRT-PCR.
-
Surface Marker Expression: Analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206) surface markers by flow cytometry.
-
Cytokine Production: Collect the culture supernatant and measure the levels of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 chemokines (e.g., CCL17, CCL22) by ELISA.
-
Expected Outcomes and Interpretation
Inhibition of AHR signaling is generally expected to have the following effects on immune cell differentiation and function:
-
T Cell Differentiation: AHR activation is known to promote the differentiation of both pro-inflammatory Th17 cells and anti-inflammatory iTreg cells, depending on the specific ligand and cytokine environment. Therefore, AHR inhibition is often associated with a decrease in Th17 cell differentiation. The effect on iTreg differentiation can be more variable and context-dependent.
-
Macrophage Polarization: AHR signaling has been shown to suppress pro-inflammatory M1 macrophage polarization while promoting an anti-inflammatory M2 phenotype. Consequently, treatment with an AHR inhibitor is expected to enhance M1 polarization and suppress M2 polarization.
-
Dendritic Cell Function: AHR activation can modulate DC function, including antigen presentation and cytokine production, which in turn influences T cell responses. Inhibition of AHR may therefore alter DC-mediated T cell activation.
Conclusion
The use of AHR inhibitors is a powerful approach to investigate the role of the AHR signaling pathway in regulating immune cell function. The protocols and data presented here provide a framework for designing and conducting experiments to explore the immunological consequences of AHR antagonism. Given the complex and often context-dependent roles of AHR, careful experimental design and comprehensive analysis are essential for elucidating its precise functions in the immune system.
References
- 1. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases [mdpi.com]
- 2. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. rndsystems.com [rndsystems.com]
- 15. CH-223191 | AhR antagonist | TargetMol [targetmol.com]
- 16. CH 223191 | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 17. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ahr-IN-1 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular processes such as proliferation, differentiation, and immune responses.[1][2][3] Its activity is implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders. Ahr-IN-1 is a potent and selective inhibitor of the AHR signaling pathway. These application notes provide detailed protocols for the use of this compound in primary cell cultures to study the physiological and pathological roles of the AHR pathway. The information presented is based on the established effects of well-characterized AHR inhibitors.
Mechanism of Action
This compound acts as a competitive antagonist of the Aryl Hydrocarbon Receptor. In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins.[4] Upon binding of an agonist ligand (e.g., xenobiotics, tryptophan metabolites), the AHR translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[5]
This compound prevents the conformational changes required for nuclear translocation and/or binding to ARNT, thereby inhibiting the transcription of AHR target genes such as Cytochrome P450 1A1 (CYP1A1) and the AHR Repressor (AHRR).[6]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound treatment on various primary cell types based on data from studies using established AHR inhibitors.
Table 1: Effect of this compound on AHR Target Gene Expression in Primary Human Hepatocytes
| Treatment Condition | Concentration | Incubation Time | CYP1A1 mRNA Fold Change (vs. Agonist) |
| AHR Agonist (TCDD) | 10 nM | 24 hours | 100 ± 15 |
| This compound + TCDD | 1 µM | 24 hours | 5 ± 2 |
| This compound + TCDD | 10 µM | 24 hours | 1.2 ± 0.5 |
| Vehicle Control | - | 24 hours | 1 ± 0.2 |
Table 2: Effect of this compound on Cytokine Production by Primary Human CD4+ T cells
| Treatment Condition | Concentration | Incubation Time | IL-10 (pg/mL) | IL-17A (pg/mL) |
| AHR Agonist (FICZ) | 100 nM | 72 hours | 550 ± 60 | 120 ± 20 |
| This compound + FICZ | 1 µM | 72 hours | 150 ± 30 | 450 ± 50 |
| Vehicle Control | - | 72 hours | 120 ± 25 | 400 ± 45 |
Table 3: Effect of this compound on Primary Human Keratinocyte Proliferation
| Treatment Condition | Concentration | Incubation Time | Cell Viability (% of Control) |
| This compound | 1 µM | 48 hours | 98 ± 5 |
| This compound | 10 µM | 48 hours | 75 ± 8 |
| This compound | 50 µM | 48 hours | 45 ± 6 |
| Vehicle Control | - | 48 hours | 100 ± 4 |
Experimental Protocols
Protocol 1: Inhibition of AHR Target Gene Expression in Primary Human Hepatocytes
Objective: To quantify the inhibitory effect of this compound on AHR-mediated gene transcription.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
This compound (stock solution in DMSO)
-
AHR agonist (e.g., TCDD or FICZ)
-
6-well tissue culture plates
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Seed primary human hepatocytes in 6-well plates at a density of 0.5 x 10^6 cells/well and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Add the AHR agonist (e.g., 10 nM TCDD) to the wells.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, wash the cells with PBS and lyse them for RNA extraction using a suitable kit.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative mRNA expression of AHR target genes (e.g., CYP1A1, AHRR) and a housekeeping gene (e.g., GAPDH) using qRT-PCR.
-
Calculate the fold change in gene expression relative to the vehicle-treated control.
Protocol 2: Assessment of this compound on T-cell Differentiation and Cytokine Production
Objective: To evaluate the impact of this compound on the differentiation of primary CD4+ T cells and their cytokine secretion profile.
Materials:
-
Primary human CD4+ T cells (isolated from peripheral blood mononuclear cells)
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
RPMI-1640 medium supplemented with 10% FBS and IL-2
-
This compound
-
AHR agonist (e.g., FICZ)
-
96-well tissue culture plates
-
ELISA kits for IL-10 and IL-17A
Procedure:
-
Plate primary human CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add T-cell activation reagents to stimulate the cells.
-
Treat the cells with this compound (e.g., 1 µM) and/or an AHR agonist (e.g., 100 nM FICZ). Include a vehicle control.
-
Incubate the plate for 72 hours.
-
Collect the cell culture supernatant for cytokine analysis.
-
Quantify the concentrations of IL-10 and IL-17A in the supernatant using ELISA kits according to the manufacturer's instructions.
Protocol 3: Cell Viability and Proliferation Assay in Primary Keratinocytes
Objective: To determine the effect of this compound on the viability and proliferation of primary human keratinocytes.
Materials:
-
Primary human keratinocytes
-
Keratinocyte growth medium
-
This compound
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed primary human keratinocytes in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere.
-
Treat the cells with a dose range of this compound (e.g., 0.1 to 50 µM) or vehicle control.
-
Incubate for 48 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow Visualization
Safety and Handling
This compound should be handled with standard laboratory safety precautions. As its toxicological properties may not be fully characterized, it is recommended to wear personal protective equipment, including gloves and safety glasses. Prepare stock solutions in a chemical fume hood. Dispose of waste according to institutional guidelines. For cell culture applications, ensure that the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).
Troubleshooting
-
Low Inhibitory Effect:
-
Increase the concentration of this compound.
-
Increase the pre-incubation time with this compound before adding the agonist.
-
Verify the activity of the AHR agonist.
-
-
Cell Toxicity:
-
Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.
-
Reduce the incubation time.
-
Ensure the solvent concentration is not exceeding toxic levels.
-
-
High Variability in Results:
-
Ensure consistent cell seeding density and passage number for primary cells.
-
Use freshly prepared reagents.
-
Increase the number of biological and technical replicates.
-
Conclusion
This compound serves as a valuable tool for investigating the multifaceted roles of the Aryl Hydrocarbon Receptor in primary cell cultures. The protocols outlined above provide a framework for studying its effects on gene expression, immune cell function, and cell proliferation. Researchers can adapt these methodologies to their specific primary cell types and experimental questions to further elucidate the therapeutic potential of AHR inhibition.
References
- 1. The influence of AHR on immune and tissue biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Ah Receptor from Toxicity to Therapeutics: Report from the 5th AHR Meeting at Penn State University, USA, June 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ahr-IN-1 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of the Aryl Hydrocarbon Receptor (AHR) inhibitor, Ahr-IN-1, and strategies for their mitigation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
Currently, there is limited publicly available data specifically detailing the comprehensive off-target profile of this compound. As with any small molecule inhibitor, it is crucial for researchers to empirically determine its selectivity in their experimental systems. Off-target effects are possible and should be proactively investigated.
Q2: What are common off-target effects for small molecule AHR inhibitors?
While specific data for this compound is scarce, general off-target concerns for AHR inhibitors can include:
-
Kinase Inhibition: Many small molecule inhibitors can interact with the ATP-binding site of various kinases, leading to unintended modulation of signaling pathways.
-
Interaction with other Nuclear Receptors: Due to structural similarities in ligand-binding domains, some AHR modulators may interact with other receptors like the pregnane (B1235032) X receptor (PXR).
-
Metabolic Enzyme Inhibition: Compounds can inhibit or induce metabolic enzymes, such as cytochrome P450s (CYPs), beyond the canonical AHR-regulated CYPs (e.g., CYP1A1).
-
Cellular Toxicity: Off-target effects can lead to cytotoxicity that is independent of AHR inhibition.
Q3: How can I determine if my experimental observations are due to an off-target effect of this compound?
To differentiate between on-target and off-target effects, a combination of control experiments is essential:
-
Use a structurally unrelated AHR inhibitor: Replicating the effect with another AHR antagonist, such as CH-223191, strengthens the evidence for an on-target effect.
-
Employ AHR knockout/knockdown models: The most definitive control is to test this compound in cells or animals where the AHR gene has been knocked out or its expression is silenced (e.g., using CRISPR/Cas9 or shRNA). An effect that persists in the absence of AHR is, by definition, an off-target effect.
-
Perform dose-response studies: On-target effects should correlate with the known potency (IC50) of this compound for AHR inhibition. Off-target effects may occur at different concentration ranges.
-
Conduct rescue experiments: If this compound is inhibiting a downstream AHR signaling event, it may be possible to "rescue" the phenotype by adding back a key signaling molecule.
Q4: What is the canonical AHR signaling pathway that this compound is designed to inhibit?
The canonical AHR signaling pathway is a critical regulator of cellular responses to environmental signals and endogenous ligands. In its inactive state, AHR resides in the cytoplasm within a protein complex. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][3][4] this compound, as an inhibitor, is designed to prevent these downstream transcriptional events.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Cytotoxicity | The compound may be inhibiting a critical survival kinase or another essential cellular protein. | 1. Perform a dose-response cell viability assay (e.g., CellTiter-Glo®, MTT) to determine the cytotoxic concentration (CC50).2. Compare the CC50 to the IC50 for AHR inhibition. A small therapeutic window (CC50/IC50) suggests off-target toxicity.3. Test this compound in AHR-knockout cells. If cytotoxicity persists, it is AHR-independent.4. Consider a broad kinase screen to identify potential off-target kinases. |
| AHR Target Genes Not Suppressed | 1. The compound may be inactive or degraded.2. The experimental system (cell line) may have a mutation in the AHR pathway. | 1. Verify the identity and purity of your this compound stock (e.g., via LC-MS).2. Include a positive control AHR inhibitor (e.g., CH-223191) to confirm assay performance.3. Confirm AHR and ARNT expression in your cell line via qPCR or Western blot.4. Ensure the AHR pathway is being activated in your assay (e.g., with a known agonist like TCDD or FICZ). |
| Paradoxical Activation of a Pathway | This compound may be acting as an agonist or partial agonist for another receptor, or inhibiting a negative regulator of the observed pathway. | 1. Review literature for known crosstalk between AHR and the activated pathway.2. Perform a counter-screen against a panel of related receptors (e.g., nuclear receptors).3. Use AHR-knockout cells to determine if the effect is AHR-dependent. |
| High Variability Between Experiments | The compound may have poor solubility or stability in your cell culture medium, leading to inconsistent effective concentrations. | 1. Check the recommended solvent and solubility for this compound.2. Prepare fresh dilutions for each experiment from a frozen, concentrated stock.3. Visually inspect media for precipitation after adding the compound. |
Quantitative Data Summary for AHR Inhibitors
The following table provides example data for other known AHR inhibitors to serve as a template for characterizing this compound. Researchers should generate similar data for their specific compound and experimental systems.
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| CH-223191 | AHR | DRE-Luciferase Reporter | 30 | Potent and specific AHR antagonist. |
| BAY 2416964 | AHR | DRE-Luciferase Reporter | 341 | Orally active AHR antagonist.[5] |
| GNF351 | AHR | [³H]TCDD Competition | 62 | High-affinity AHR antagonist.[1] |
| This compound | AHR | User-defined | User-determined | Data to be generated by the user. |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the on-target activity of this compound and investigate potential off-target effects.
Protocol 1: AHR Target Gene Expression Assay (CYP1A1 Induction)
This assay confirms that this compound can block ligand-induced transcription of a canonical AHR target gene, CYP1A1.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 2X concentration series of this compound in culture medium. Also prepare a 2X solution of a known AHR agonist (e.g., 1 nM TCDD or 100 nM FICZ).
-
Treatment:
-
Pre-treat cells by adding an equal volume of the 2X this compound solutions (or vehicle control) to the wells. Incubate for 1-2 hours.
-
Add an equal volume of the 2X AHR agonist solution to the wells. The final concentration of the agonist should be at its EC50 or higher.
-
Incubate for 4-24 hours (optimize time course for maximal CYP1A1 induction).
-
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of CYP1A1 using the ΔΔCt method.
-
Plot the percent inhibition of CYP1A1 induction versus the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general framework for assessing off-target kinase activity. It is typically performed as a fee-for-service by specialized companies.
-
Compound Submission: Provide the service provider with a high-purity sample of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., >400 kinases). The result is reported as percent inhibition.
-
Hit Identification: Kinases inhibited above a certain threshold (e.g., >50% inhibition) are considered "hits."
-
Dose-Response (IC50) Determination: For each hit, a full dose-response curve is generated by testing the compound at multiple concentrations in a suitable kinase activity assay. This provides a quantitative measure of potency (IC50) for each off-target interaction.
-
Data Analysis: Compare the IC50 values for off-target kinases to the on-target IC50 for AHR. Off-targets with IC50 values less than 30-fold of the on-target IC50 are often considered significant and warrant further investigation.
Protocol 3: Workflow for Characterizing AHR Inhibitor Specificity
The following diagram outlines a logical workflow for characterizing a novel AHR inhibitor like this compound, from initial confirmation of on-target activity to the investigation of potential off-target effects.
References
- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
Technical Support Center: Optimizing Ahr-IN-1 Concentration for Cell Culture
Welcome to the technical support center for Ahr-IN-1, a potent inhibitor of the Aryl Hydrocarbon Receptor (AHR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism, immune responses, and cell proliferation.[1][2] this compound has been shown to have a half-maximal inhibitory concentration (IC50) of less than 0.5 μM in biochemical assays.[3] While the precise binding mechanism is not detailed in publicly available datasheets, as an AHR inhibitor, it likely functions by preventing the binding of AHR agonists or by inhibiting the downstream signaling cascade that leads to the transcription of AHR target genes.[2][4]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Based on its reported IC50 of < 0.5 μM, a good starting point for a dose-response experiment would be to test a wide range of concentrations spanning this value.[3] A logarithmic dilution series from 10 nM to 10 µM is recommended to determine the effective concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. To avoid precipitation, it is advisable to make serial dilutions in DMSO before the final dilution into the aqueous medium. The final concentration of DMSO in the cell culture should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: It is crucial to assess the cytotoxicity of this compound in your specific cell line to distinguish between targeted inhibition of AHR signaling and general toxicity. A cytotoxicity assay, such as the MTT assay, should be performed in parallel with your functional assays. This will help you determine the concentration range where this compound is effective at inhibiting AHR without causing significant cell death.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Concentration is too low: The concentration used may not be sufficient to inhibit AHR in your cell system. 2. Inhibitor instability: this compound may be unstable in your cell culture medium over the duration of the experiment. 3. Cell line is not responsive to AHR inhibition: The biological process you are studying may not be dependent on AHR signaling in your chosen cell line. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 50 µM). 2. Check the stability of this compound in your media by incubating it for the duration of your experiment and analyzing its concentration by HPLC or a similar method. Consider replenishing the media with fresh inhibitor for long-term experiments. 3. Confirm AHR expression in your cell line. Use a positive control for AHR signaling (e.g., an AHR agonist like TCDD) to ensure the pathway is active. |
| High levels of cell death | 1. Concentration is too high: The concentration of this compound may be in the cytotoxic range for your cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects: At high concentrations, this compound may be inhibiting other essential cellular targets. | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the toxic concentration range. Use concentrations below the toxic threshold for your experiments. 2. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration. 3. Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize potential off-target effects. |
| Variability between replicates | 1. Inconsistent inhibitor concentration: Errors in pipetting or serial dilutions can lead to variability. 2. Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution or may precipitate when diluted in aqueous media. 3. Cell plating inconsistency: Uneven cell seeding can lead to variable results. | 1. Use calibrated pipettes and be meticulous during dilutions. Prepare a master mix of the final working solution to add to all replicate wells. 2. Ensure the stock solution is completely dissolved. When diluting into aqueous media, vortex or sonicate briefly if necessary to ensure it remains in solution.[7] 3. Ensure a homogenous cell suspension before plating and be consistent with your cell seeding protocol. |
| Precipitation of this compound in media | 1. Poor aqueous solubility: The inhibitor may have low solubility in your cell culture medium. 2. High concentration: The working concentration may exceed the solubility limit of the compound in the aqueous medium. | 1. Prepare the final dilution of this compound in pre-warmed cell culture medium and mix thoroughly. Consider using a medium containing serum, as proteins can sometimes help to keep hydrophobic compounds in solution. 2. Reduce the final concentration of this compound. If a high concentration is necessary, you may need to explore the use of a different solvent system, but this should be done with caution and with appropriate controls. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
This protocol outlines a method to determine the effective concentration range of this compound for inhibiting AHR signaling in your cell line of interest. The readout for AHR activity will depend on your experimental system (e.g., expression of a target gene like CYP1A1, or a reporter gene assay).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for measuring your AHR-dependent endpoint (e.g., qPCR primers for CYP1A1, luciferase assay reagent)
-
AHR agonist (e.g., TCDD or FICZ) for co-treatment studies
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO. Then, dilute these into your complete cell culture medium to achieve the final desired concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. If you are studying the antagonistic effect, you may co-treat with a known AHR agonist.
-
Incubation: Incubate the cells for a predetermined time, based on the kinetics of your biological endpoint (e.g., 24-48 hours for gene expression changes).
-
Endpoint Measurement: At the end of the incubation period, measure the AHR-dependent endpoint. For example, you can lyse the cells and perform qPCR to measure the mRNA levels of an AHR target gene like CYP1A1.
-
Data Analysis: Plot the response (e.g., % inhibition of agonist-induced gene expression) against the log of the this compound concentration to generate a dose-response curve and determine the IC50.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes how to assess the cytotoxicity of this compound in your cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the same range of this compound concentrations as used in your dose-response experiment. Include a vehicle control and a positive control for cell death if available.
-
Incubation: Incubate the cells for the same duration as your functional assay (e.g., 24-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the cytotoxic concentration 50 (CC50).
Data Presentation
Table 1: Recommended Starting Concentrations for Dose-Response Studies
| Concentration Range | Rationale |
| 10 nM - 10 µM | This range brackets the reported IC50 (< 0.5 µM) and allows for the determination of a full dose-response curve. |
| Logarithmic Dilutions | A 10-fold or half-log dilution series is recommended to efficiently cover a wide concentration range. |
Table 2: Example Data from a Dose-Response Experiment
| This compound Conc. (µM) | % Inhibition of Agonist-Induced CYP1A1 Expression | % Cell Viability (MTT Assay) |
| 0 (Vehicle) | 0% | 100% |
| 0.01 | 15% | 98% |
| 0.1 | 45% | 95% |
| 0.5 | 85% | 92% |
| 1 | 95% | 88% |
| 5 | 98% | 60% |
| 10 | 99% | 45% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualizations
Caption: Canonical AHR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Section 1: Frequently Asked Questions (FAQs)
Welcome to the Technical Support Center for Ahr-IN-1 Dose-Response Curve Analysis. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals.
This section addresses fundamental concepts related to the Aryl Hydrocarbon Receptor (AHR) and dose-response analysis.
Q1: What is the canonical signaling pathway of the Aryl Hydrocarbon Receptor (AHR)?
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins like Heat Shock Protein 90 (Hsp90) and AHR-interacting protein (AIP).[1][2] Upon binding to a ligand (e.g., an environmental toxin or an endogenous metabolite), the AHR undergoes a conformational change.[1] This change facilitates its translocation into the nucleus, where it dissociates from the chaperone complex and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1][2][3] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1][3] Key target genes include those encoding for metabolic enzymes like CYP1A1, CYP1A2, and CYP1B1.[1]
Q2: What is a dose-response curve and what are its key parameters?
A dose-response curve is a graph that visualizes the relationship between the dose of a drug or compound and its measured biological effect.[4][5] For an inhibitor like this compound, the curve typically shows a decrease in response as the concentration of the inhibitor increases. The x-axis usually represents the logarithm of the compound's concentration, and the y-axis represents the response, often normalized.[5][6] The resulting curve is typically sigmoidal in shape.[4][6] Analysis of this curve provides crucial quantitative information about the compound's efficacy and potency.[4]
| Parameter | Description |
| IC50 / EC50 | The concentration of an inhibitor (IC50) or agonist (EC50) that produces 50% of the maximal response. It is a primary measure of a compound's potency.[4] |
| Emax (Top Plateau) | The maximum possible effect or response achievable by the compound. For an inhibitor, this is often the response level with no inhibitor present. |
| Emin (Bottom Plateau) | The minimum response level observed, even at very high concentrations of the inhibitor. This represents the residual activity that cannot be inhibited. |
| Hill Slope (nH) | Describes the steepness of the curve. A slope of 1.0 indicates a standard binding interaction. A slope >1.0 may suggest cooperativity, while a slope <1.0 can indicate negative cooperativity or multiple binding sites.[4] |
Q3: How is this compound expected to work as an AHR inhibitor?
This compound is classified as an Aryl Hydrocarbon Receptor (AHR) inhibitor. It is designed to function as an antagonist, meaning it likely competes with AHR agonists for binding to the ligand-binding pocket within the AHR's PAS-B domain.[7] By occupying this site without triggering the subsequent conformational changes required for activation and nuclear translocation, this compound effectively prevents the downstream signaling cascade that leads to the expression of target genes like CYP1A1.
Section 2: Experimental Protocol
This section provides a generalized methodology for conducting a dose-response experiment for this compound using a cell-based reporter assay.
Q4: How do I perform a cell-based AHR reporter assay to generate a dose-response curve for this compound?
This protocol outlines a typical workflow for an AHR inhibition assay using a stably transfected cell line (e.g., a human hepatoma cell line like HepG2) containing a luciferase reporter gene linked to an AHR-responsive promoter.[8][9][10]
Materials:
-
1A2-DRE™ or similar AHR-responsive reporter cell line
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
96-well or 384-well white, clear-bottom assay plates
-
This compound stock solution (in DMSO)
-
AHR agonist positive control (e.g., TCDD or FICZ)
-
Vehicle control (DMSO)
-
Luciferase detection reagent (e.g., P450-Glo™)
-
Luminometer for signal detection
Procedure:
-
Cell Seeding:
-
Culture the reporter cells to ~80-90% confluency.
-
Trypsinize, count, and resuspend cells to the desired density in the culture medium.
-
Dispense the cell suspension into the wells of the assay plate (e.g., 10,000 cells/well for a 96-well plate).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in a culture medium. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Prepare a solution of the AHR agonist at a concentration known to produce a sub-maximal (e.g., EC80) response. This allows for the inhibitory effect to be clearly observed.
-
Prepare control wells: vehicle only (negative control) and agonist only (positive control).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the this compound dilutions to the respective wells.
-
Immediately add the AHR agonist solution to all wells except the negative control wells.
-
The final DMSO concentration in all wells should be consistent and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for gene expression and luciferase protein accumulation.[10]
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and the luminescent reaction to stabilize.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Section 3: Data Analysis and Interpretation
Q5: How do I analyze my raw luminescence data to generate a dose-response curve?
-
Data Normalization: First, normalize your data to account for inter-plate variability. The data is typically expressed as a percentage of the positive control response.
-
Response (%) = 100 * (Signal_Sample - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)
-
-
Log Transformation: Transform the concentration values of this compound to their logarithm (log10). This is standard practice for plotting dose-response curves.[6]
-
Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism, R, Python) to fit the normalized response data versus the log-transformed concentration data to a non-linear regression model.[6] The most common model is the four-parameter logistic (4PL) equation, also known as the sigmoidal dose-response (variable slope) model.[4]
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
Parameter Extraction: The software will calculate the best-fit values for the key parameters: Top (Emax), Bottom (Emin), LogIC50, and Hill Slope.
Section 4: Troubleshooting Guide
This section provides solutions to common problems encountered during this compound dose-response experiments.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition observed (flat curve) | 1. This compound is inactive or not potent at the tested concentrations.2. This compound has poor solubility and precipitated out of solution.3. Incorrect agonist concentration was used (too high, causing insurmountable antagonism). | 1. Test a wider and higher concentration range of this compound.2. Visually inspect solutions for precipitation. Consider using a different solvent or adding a solubilizing agent.3. Re-run the experiment using an EC50 or EC80 concentration of the agonist, not the maximum concentration. |
| High variability between replicates | 1. Inconsistent cell seeding across the plate.2. Pipetting errors during compound addition.3. "Edge effects" on the plate due to uneven temperature or evaporation. | 1. Ensure the cell suspension is homogenous before and during seeding.2. Use calibrated pipettes and practice consistent technique. Consider using automated liquid handlers.3. Avoid using the outermost wells of the plate, or fill them with PBS/media to create a humidity barrier. |
| Positive control (agonist) shows low or no activity | 1. The agonist has degraded or was prepared incorrectly.2. The reporter cell line has lost its responsiveness over time (high passage number).3. Issues with the luciferase detection reagent (expired or improperly prepared). | 1. Prepare a fresh dilution of the agonist from a reliable stock.2. Thaw a new, low-passage vial of the reporter cells for the experiment.3. Use a fresh kit or lot of the detection reagent and prepare it exactly as instructed. |
| Apparent inhibition at high concentrations is due to cell death | 1. This compound exhibits cytotoxicity at high concentrations, leading to a drop in the luminescent signal that is not due to AHR inhibition. | 1. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or LDH assay) with the same concentrations of this compound.2. If cytotoxicity is observed, the dose-response curve should only be interpreted up to the highest non-toxic concentration. |
References
- 1. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 5. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. puracyp.com [puracyp.com]
- 10. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
Ahr-IN-1 Technical Support Center: Troubleshooting Experimental Variability
Welcome to the technical support center for Ahr-IN-1, a novel inhibitor of the Aryl Hydrocarbon Receptor (AHR). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.
General Information
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism, such as cytochrome P450s (e.g., CYP1A1), and plays a crucial role in immune responses.[1][2][3][4] this compound is an investigational inhibitor designed to block AHR signaling. As with any experimental compound, variability in results can arise from several factors. This guide will help you identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for AHR signaling?
A1: In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins like Hsp90.[3][5] Upon binding to a ligand (agonist), AHR translocates to the nucleus, dissociates from its chaperones, and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3][5] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, initiating their transcription.[1][3] this compound is designed to antagonize this process.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of AHR Activity
Q: My experiments with this compound show variable or no inhibition of AHR-mediated reporter gene expression (e.g., luciferase assay). What could be the cause?
A: This is a common issue when working with new inhibitors. Several factors could be at play, from compound handling to experimental setup.
Possible Causes and Solutions:
-
Compound Solubility and Stability:
-
Problem: this compound may have precipitated out of solution. Many small molecule inhibitors have limited solubility in aqueous media.
-
Solution:
-
Visual Inspection: Before adding to your cells, visually inspect your final dilution of this compound in cell culture media for any signs of precipitation.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low, typically not exceeding 0.1-0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.[6]
-
Fresh Preparations: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of this compound in solution over time should be determined.
-
-
-
Inappropriate Concentration Range:
-
Problem: The concentrations of this compound used may be too low to effectively inhibit AHR, or too high, causing off-target effects or cytotoxicity that can confound the results.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration (IC50). A typical starting range for a new inhibitor might be from 1 nM to 100 µM.
-
-
Competition with Agonist:
-
Problem: The concentration of the AHR agonist used to stimulate the pathway may be too high, outcompeting this compound.
-
Solution: When co-treating with an agonist, use a concentration that elicits a submaximal response (e.g., EC50 to EC80) to allow for a clear window of inhibition.[6]
-
-
Experimental Controls:
-
Problem: Lack of proper controls makes it difficult to interpret the results.
-
Solution: Include the following controls in your reporter gene assay:
-
Vehicle control (e.g., DMSO) to establish baseline activity.
-
Agonist-only control to establish maximal induction.
-
This compound only control to check for any agonist activity of the inhibitor itself.
-
A known AHR antagonist (e.g., CH223191) as a positive control for inhibition.
-
-
Table 1: Example Dose-Response Data for an AHR Inhibitor
| Inhibitor Conc. (µM) | AHR Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 10,000 | 0% |
| 0.01 | 9,500 | 5% |
| 0.1 | 7,500 | 25% |
| 1 | 5,000 | 50% |
| 10 | 1,500 | 85% |
| 100 | 1,200 | 88% |
Issue 2: High Cell Toxicity or Unexpected Effects on Cell Viability
Q: I'm observing a significant decrease in cell viability in my experiments with this compound, which complicates the interpretation of my results. How can I address this?
A: It is crucial to distinguish between targeted AHR inhibition effects on cell proliferation and non-specific cytotoxicity.
Possible Causes and Solutions:
-
Solvent Toxicity:
-
Inherent Compound Cytotoxicity:
-
Problem: this compound itself may be cytotoxic at higher concentrations, independent of its AHR inhibitory activity.
-
Solution:
-
Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your functional assays. This will help you determine the concentration range where this compound is non-toxic.
-
AHR-Knockout/Knockdown Cells: A critical control is to test the effect of this compound on cell viability in cells where AHR has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). If this compound is still toxic in these cells, the effect is likely off-target.
-
-
-
AHR's Role in Cell Proliferation:
-
Problem: AHR signaling itself can play a role in cell proliferation and survival.[9][10][11] Therefore, inhibiting AHR may lead to a decrease in cell number that is a direct result of the intended biological effect, not non-specific toxicity.
-
Solution: Analyze cell cycle progression (e.g., by flow cytometry) and apoptosis markers (e.g., Annexin V staining) to understand the mechanism of reduced cell numbers. Comparing these effects in AHR-positive and AHR-negative cells will help to attribute them to AHR inhibition.[9]
-
Issue 3: Variable Results in Downstream Gene Expression Analysis (e.g., qPCR for CYP1A1)
Q: I am not seeing consistent downregulation of the AHR target gene CYP1A1 after treating cells with this compound.
A: Measuring the expression of AHR target genes like CYP1A1 is a key method to assess the efficacy of an AHR inhibitor.[12][13][14] Variability can stem from several experimental steps.
Possible Causes and Solutions:
-
Timing of Treatment and Harvest:
-
Problem: The timing of agonist stimulation and cell harvest is critical for observing changes in gene expression. The induction of CYP1A1 mRNA can be transient.
-
Solution: Perform a time-course experiment to determine the peak of agonist-induced CYP1A1 expression in your cell line. Then, assess the effect of this compound at this optimal time point. A pre-incubation with this compound before adding the agonist might be necessary.
-
-
Basal AHR Activity:
-
Problem: Some cell lines have high basal AHR activity, which can mask the effect of an inhibitor.[15]
-
Solution: Ensure you are comparing the effect of this compound in the presence of an exogenous agonist. To assess the effect on basal activity, a longer treatment with the inhibitor might be required.
-
-
Cell Line Specificity:
-
Problem: The response to AHR modulators can be cell-line specific.
-
Solution: If possible, test this compound in multiple cell lines to confirm its activity.
-
Table 2: Example Experimental Plan for qPCR Analysis
| Group | This compound Pre-incubation | Agonist (e.g., TCDD) | Harvest Time post-agonist |
| 1 | Vehicle (1 hr) | Vehicle | 4, 8, 12, 24 hr |
| 2 | Vehicle (1 hr) | 1 nM | 4, 8, 12, 24 hr |
| 3 | 1 µM (1 hr) | 1 nM | 4, 8, 12, 24 hr |
| 4 | 10 µM (1 hr) | 1 nM | 4, 8, 12, 24 hr |
Experimental Protocols
Protocol 1: AHR-Responsive Reporter Gene Assay
This protocol is adapted for a luciferase-based reporter assay to screen for AHR inhibition.
Materials:
-
AHR-responsive reporter cell line (e.g., containing a DRE-luciferase construct)
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
AHR agonist stock solution (e.g., TCDD or FICZ in DMSO)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare the AHR agonist at a 2x concentration corresponding to its EC80 value.
-
Inhibitor Pre-treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control. Incubate for 1-2 hours.
-
Agonist Treatment: Add the 2x AHR agonist solution to the wells (except for the vehicle and inhibitor-only controls).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Luciferase Assay: Follow the manufacturer's instructions for the luciferase assay reagent. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and calculate the percent inhibition for each concentration of this compound. Determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
Materials:
-
Cells of interest
-
This compound stock solution
-
96-well clear plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
For further assistance, please contact our technical support team.
References
- 1. mdpi.com [mdpi.com]
- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. embopress.org [embopress.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Aryl hydrocarbon receptor facilitates HSV-1 lytic infection by enhancing viral gene transcription and receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AHR Monoclonal Antibody (RPT9) (MA1-513) [thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 13. AhR regulates the expression of human cytochrome P450 1A1 (CYP1A1) by recruiting Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ahr-IN-1 Stability and Storage
This technical support center provides guidance on the stability, storage, and handling of Aryl Hydrocarbon Receptor (AHR) inhibitors, using commercially available examples as proxies for "Ahr-IN-1," a term not commonly found in scientific literature. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common analogs?
While "this compound" is not a widely recognized nomenclature, the Aryl Hydrocarbon Receptor (AHR) is a well-studied target in drug discovery. Commercially available AHR antagonists with well-documented properties include StemRegenin 1 (SR1) and BAY 2416964 .[1][2][3][4][5] This guide will use these compounds as representative examples.
Q2: How should I store solid AHR inhibitors?
Solid AHR inhibitors should be stored in a cool, dry place, protected from light. Specific temperature recommendations vary by compound.
Q3: How should I prepare and store stock solutions of AHR inhibitors?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of AHR inhibitors. To minimize degradation, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the recommended storage for AHR inhibitor stock solutions?
For optimal stability, stock solutions should be stored at low temperatures. Long-term storage at -80°C is generally preferred over -20°C.
Q5: Are there any special considerations when diluting AHR inhibitors into aqueous solutions for experiments?
Yes, AHR inhibitors are often hydrophobic and may precipitate when diluted into aqueous buffers or cell culture media. To avoid this, it is crucial not to exceed the compound's aqueous solubility limit. Using a final DMSO concentration of 0.1% or less in cell culture is a common practice to prevent cell toxicity.
Troubleshooting Guide
Issue 1: My AHR inhibitor precipitated out of solution when I diluted it in my aqueous experimental buffer.
-
Possible Cause: The concentration of the inhibitor in the aqueous solution exceeds its solubility.
-
Solution:
-
Decrease the final concentration: Try using a lower final concentration of the inhibitor in your assay.
-
Optimize the solvent system: While DMSO is common for stock solutions, consider using a co-solvent system for your final dilution if your experiment allows.
-
Adjust the pH: The solubility of some compounds can be pH-dependent. If your inhibitor has ionizable groups, experimenting with the pH of your aqueous buffer might improve solubility.
-
Issue 2: I am observing a decrease in the activity of my AHR inhibitor over time in my experiments.
-
Possible Cause: The inhibitor may be degrading in the experimental conditions (e.g., temperature, pH, presence of reactive species in the media).
-
Solution:
-
Perform a stability study: Use the protocol provided below to assess the stability of your inhibitor under your specific experimental conditions.
-
Prepare fresh solutions: If the inhibitor is found to be unstable, prepare fresh dilutions from a frozen stock solution immediately before each experiment.
-
Consider the chemical nature of the inhibitor: For instance, purine-based inhibitors like StemRegenin 1 might be susceptible to enzymatic or chemical degradation.
-
Quantitative Data Summary
The following tables summarize the available data for representative AHR inhibitors.
Table 1: Solubility and Storage of Representative AHR Inhibitors
| Compound Name | Alternative Names | Molecular Weight ( g/mol ) | Solubility in DMSO | Solid Storage |
| StemRegenin 1 | SR1, AhR Antagonist II | 429.54 | 100 mg/mL | 2-8°C |
| BAY 2416964 | - | 387.82 | ~78 mg/mL | -20°C (≥ 4 years) |
Table 2: Recommended Storage Conditions for Stock Solutions
| Compound Name | Solvent | Short-term Storage | Long-term Storage |
| StemRegenin 1 | DMSO | -20°C (1 month) | -80°C (1 year) |
| BAY 2416964 | DMSO | -20°C (1 month) | -80°C (1 year) |
Experimental Protocols
Protocol 1: Assessment of AHR Inhibitor Stability in Solution by HPLC
This protocol outlines a general method to determine the chemical stability of an AHR inhibitor in a solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of the intact AHR inhibitor remaining in a specific solution at various time points and temperatures.
Materials:
-
AHR inhibitor of interest
-
HPLC-grade DMSO
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare a stock solution: Dissolve the AHR inhibitor in 100% DMSO to a known concentration (e.g., 10 mM).
-
Prepare the experimental solution: Dilute the stock solution into your experimental buffer to the final working concentration. Ensure the final DMSO concentration is compatible with your assay.
-
Initial Sample (Time 0): Immediately after preparing the experimental solution, take an aliquot, and if necessary, quench any potential enzymatic activity by adding an equal volume of a cold organic solvent like acetonitrile. Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial. This serves as your time 0 reference.
-
Incubation: Incubate the remaining experimental solution at the desired temperature(s) (e.g., room temperature, 37°C).
-
Time Points: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution. Process these samples in the same way as the time 0 sample.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Separate the inhibitor from potential degradants using a suitable gradient elution method.
-
Monitor the elution profile using the UV detector at a wavelength where the inhibitor has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the inhibitor at each time point.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the peak area at time 0.
-
Plot the percentage of inhibitor remaining versus time to determine the stability profile.
-
Visualizations
Caption: AHR signaling pathway and inhibition.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree.
References
- 1. stemcell.com [stemcell.com]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Long-term exposure to BAY2416964 reduces proliferation, migration and recapitulates transcriptional changes induced by AHR loss in PyMT-induced mammary tumor cells [frontiersin.org]
- 4. Long-term exposure to BAY2416964 reduces proliferation, migration and recapitulates transcriptional changes induced by AHR loss in PyMT-induced mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Preventing Ahr-IN-1 precipitation in media
Welcome to the technical support center for Ahr-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments with this compound, with a primary focus on preventing its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the Aryl Hydrocarbon Receptor (AHR) and what is its signaling pathway?
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that regulates the expression of a wide range of genes involved in processes like xenobiotic metabolism, immune responses, and cellular development.[1][2][3] In its inactive state, AHR resides in the cytoplasm within a protein complex that includes heat shock protein 90 (Hsp90), p23, and AHR-interacting protein (AIP).[3]
Upon binding to a ligand, such as this compound, the AHR undergoes a conformational change, translocates into the nucleus, and dissociates from its chaperone proteins.[1][4] In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1][3] This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[4][5] A key target gene is Cytochrome P450 1A1 (CYP1A1).[5][6] The signaling is attenuated by a negative feedback loop involving the AHR Repressor (AHRR), which is also induced by AHR activation.[1][3]
Q2: Why does this compound precipitate when I add it to my cell culture media?
This is a common issue for many small molecule inhibitors, which are often hydrophobic (lipophilic) and have poor solubility in aqueous solutions like cell culture media.[7] this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[7] When this concentrated DMSO stock is added directly to the aqueous media, the DMSO is rapidly diluted. The aqueous environment cannot maintain the inhibitor in a dissolved state, causing it to "crash out" or precipitate.[7]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration up to 0.5%, but it is best to keep it as low as possible, typically below 0.1%, to minimize potential cytotoxicity and off-target effects.[7][8] It is critical to perform a literature search for your specific cell line and to run a vehicle control experiment containing the same final concentration of DMSO without the inhibitor to assess any effects of the solvent on your cells.[7]
Q4: Can I just filter out the precipitate?
Filtering the media after precipitation occurs is not recommended. The precipitate is the this compound compound that has fallen out of solution.[9] Filtering it will remove an unknown amount of the inhibitor, leading to an inaccurate and lower-than-intended final concentration in your experiment.[9][10]
Troubleshooting Guide: Preventing Precipitation
Immediate or eventual precipitation of this compound in your culture media can compromise your experimental results. The following guide provides common causes and effective solutions to maintain a clear, homogenous working solution.
| Problem | Potential Cause | Recommended Solution(s) |
| Immediate Precipitation (Media turns cloudy/turbid instantly upon adding this compound stock) | 1. Rapid Solvent Shift: The inhibitor is moving too quickly from a high-DMSO environment to a fully aqueous one.[7] 2. Concentration Limit Exceeded: The final concentration of this compound is above its solubility limit in the aqueous media.[10] | 1. Perform a Stepwise Dilution: First, dilute the DMSO stock into a small volume of serum-containing media. The serum proteins can help solubilize the inhibitor. Then, add this intermediate dilution to the final culture volume.[7][8] 2. Lower the Final Concentration: Test a lower final concentration of this compound. 3. Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. This prevents localized high concentrations.[7] 4. Pre-warm the Medium: Gently warm the culture medium to 37°C before adding the inhibitor to improve solubility.[7][8] |
| Precipitation Over Time (Precipitate or crystals form after incubation) | 1. Temperature Fluctuations: Moving plates in and out of the incubator or unstable incubator temperatures can cause the compound to fall out of solution.[8] 2. Media Instability: Changes in pH or evaporation of media can increase salt concentrations, leading to precipitation.[7] 3. Inhibitor Instability: The compound may have limited stability in aqueous solution at 37°C. | 1. Minimize Handling: Reduce the time plates are outside the incubator. 2. Use Buffered Media: Ensure your medium is well-buffered (e.g., with HEPES) to maintain a stable pH.[7] 3. Humidify Incubator: Check and maintain proper humidity levels in the incubator to prevent evaporation. 4. Check Datasheet: Review the manufacturer's data for stability information. Consider shorter-term experiments or replenishing the media with fresh inhibitor more frequently.[7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
Proper preparation and storage of the stock solution are critical for experimental success.
-
Solvent Selection: Use high-quality, anhydrous DMSO as the solvent.[8] Contaminating moisture can accelerate compound degradation.
-
Calculation: Determine the required volume of DMSO to add to your vial of this compound powder to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Vortex thoroughly until the powder is completely dissolved. If needed, brief sonication in a water bath can assist dissolution.[8]
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile, light-protected microcentrifuge tubes. Store aliquots at -20°C or -80°C as recommended by the manufacturer to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Preparation of this compound Working Solution (Stepwise Dilution Method)
This method is highly recommended to prevent precipitation when diluting the DMSO stock into aqueous culture media.[7][8]
-
Pre-warm Media: Gently warm your complete cell culture medium (containing serum, if used) to 37°C.[7]
-
Thaw Stock: Thaw one aliquot of your concentrated this compound stock solution at room temperature.
-
Prepare Intermediate Dilution:
-
In a sterile tube, add a small volume of the pre-warmed, serum-containing medium (e.g., 100-200 µL).
-
Add the required volume of your this compound DMSO stock to this small volume of media.
-
Gently vortex or flick the tube immediately to mix. The serum proteins will help stabilize the inhibitor.[7]
-
-
Prepare Final Dilution:
-
Add the intermediate dilution dropwise to the final volume of pre-warmed culture medium while gently swirling the flask or tube.[7]
-
-
Final Mix and Use: Gently mix the final working solution once more before adding it to your cell cultures.
References
- 1. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Timing is everything: Consequences of transient and sustained AhR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural agonists for aryl hydrocarbon receptor in culture medium are essential for optimal differentiation of Th17 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ahr-IN-1 In Vivo Efficacy
Welcome to the technical support center for Ahr-IN-1, a potent Aryl Hydrocarbon Receptor (AHR) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to enhance your experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with this compound, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Poor in vivo efficacy despite in vitro potency | - Poor solubility and bioavailability.- Rapid metabolism.- Off-target effects.- Inappropriate animal model. | - Formulation Optimization: Utilize co-solvents, suspensions, or nanoparticle formulations (see Formulation Strategies table below).- Pharmacokinetic (PK) Studies: Determine the half-life and clearance rate of this compound to optimize dosing schedules.- Selectivity Profiling: Test this compound against a panel of related receptors to identify potential off-target activities.[1]- Model Selection: Ensure the chosen animal model expresses the target AHR pathway and recapitulates the human disease state. |
| High toxicity or adverse effects in animal models | - On-target toxicity due to high exposure.- Off-target toxicity.- Vehicle-related toxicity. | - Dose-Response Studies: Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Pharmacodynamic (PD) Studies: Correlate target engagement with toxicity to distinguish on-target from off-target effects.- Vehicle Control Group: Always include a control group treated with the vehicle alone to assess its contribution to toxicity. |
| Inconsistent results between experiments | - Variability in drug formulation.- Inconsistent animal handling and dosing.- Biological variability in animals. | - Standardize Formulation Protocol: Prepare fresh formulations for each experiment and ensure homogeneity.- Consistent Procedures: Maintain consistent animal handling, dosing times, and routes of administration.- Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| Difficulty in assessing target engagement in vivo | - Lack of validated biomarkers.- Insufficient tissue penetration. | - Biomarker Analysis: Measure downstream targets of the AHR pathway, such as CYP1A1 expression, in tumor or surrogate tissues.[2][3][4]- Tissue Distribution Studies: Analyze the concentration of this compound in the target tissue to confirm adequate exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating gene expression in response to environmental stimuli and endogenous ligands.[5][6] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[2][6][7] This leads to the transcription of genes involved in various cellular processes, including xenobiotic metabolism, immune responses, and cell proliferation.[8][9] this compound is designed to block this signaling pathway, likely by competing with endogenous or exogenous ligands for binding to the AHR, thereby preventing its activation and downstream effects.
Q2: How can I improve the solubility and bioavailability of this compound for in vivo studies?
A2: Like many small molecule inhibitors, this compound may have poor aqueous solubility. Here are some formulation strategies to enhance its solubility and bioavailability for in vivo administration:
Formulation Strategies for Poorly Soluble Inhibitors
| Formulation Type | Composition Example | Advantages | Considerations |
| Co-solvent Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[10] | Simple to prepare, commonly used for preclinical studies. | Potential for vehicle-related toxicity at high doses. |
| Suspension | 0.5% (w/v) Methylcellulose or 1% Carboxymethylcellulose (CMC) in water | Suitable for compounds that are difficult to solubilize. | Requires uniform particle size and proper mixing to ensure consistent dosing. |
| Nanoparticle Formulation | Encapsulation in liposomes or PLGA nanoparticles.[11] | Can improve solubility, stability, and pharmacokinetic profile.[11] | More complex to prepare and characterize. |
Q3: What are the expected on-target and potential off-target effects of this compound?
A3: On-target effects of this compound are related to the inhibition of the AHR signaling pathway. Since the AHR is involved in immune modulation, inhibiting its activity may lead to enhanced anti-tumor immune responses.[12][13] For example, the AHR inhibitor BAY 2416964 has been shown to enhance the activity of antigen-presenting cells and T cells.[12][13]
Off-target effects are dependent on the selectivity of this compound. If the compound inhibits other cellular targets, a range of other toxicities could be observed. It is recommended to perform a comprehensive selectivity screen to understand the potential for off-target effects.[1]
Q4: What is a general protocol for assessing the in vivo efficacy of this compound in a tumor model?
A4: A general protocol for a subcutaneous xenograft model is provided below. This should be adapted based on the specific tumor model and research question.
Key Experimental Protocols
In Vivo Efficacy Study in a Subcutaneous Xenograft Model
1. Cell Culture and Implantation:
- Culture the selected cancer cell line under standard conditions.
- Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
- Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD-SCID).
2. Animal Randomization and Treatment:
- Monitor tumor growth regularly.
- When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Prepare this compound in a suitable vehicle (see Formulation Strategies table).
- Administer this compound and vehicle control to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.
3. Monitoring and Endpoint:
- Measure tumor volume (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
- Monitor animal body weight and overall health status.
- At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry for CYP1A1).
Visualizations
AHR Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy
Caption: A streamlined workflow for conducting in vivo efficacy studies of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot suboptimal in vivo efficacy of this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 13. researchgate.net [researchgate.net]
Ahr-IN-1 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AHR-IN-1 and other aryl hydrocarbon receptor (AHR) inhibitors in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the Aryl Hydrocarbon Receptor (AHR)?
A1: The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor.[1][2] In its inactive state, AHR resides in the cytoplasm as part of a protein complex.[3][4][5] Upon binding to a ligand, the AHR complex translocates into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[4][6][7] This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, initiating their transcription.[3][4][7]
Q2: What are the essential positive and negative controls for an AHR inhibitor experiment?
A2: Proper controls are crucial for interpreting results accurately.
-
Vehicle Control: This is a negative control where cells are treated with the same solvent used to dissolve the AHR inhibitor (e.g., DMSO). This accounts for any effects of the solvent itself.
-
Positive Control (Agonist): A known AHR agonist is used to ensure the AHR signaling pathway is active in the experimental system. Common agonists include 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or less toxic alternatives like β-naphthoflavone (BNF) and indirubin.
-
Positive Control (Inhibitor): A well-characterized AHR inhibitor, such as CH-223191 or SR1, can be used as a reference compound to compare the potency and efficacy of this compound.
-
Untreated Control: This sample consists of cells that have not been exposed to any treatment and serves as a baseline for cell health and basal AHR activity.
-
AHR-deficient cells: The use of AHR knockout or knockdown cells (e.g., generated using CRISPR/Cas9 or shRNA) is the most definitive negative control to confirm that the observed effects are indeed AHR-dependent.[8]
Q3: How can I confirm that the observed effect of my AHR inhibitor is not due to cytotoxicity?
A3: It is essential to perform a cell viability assay in parallel with your functional assays.[9] Common methods include MTT, XTT, or ATP quantitation assays (e.g., CellTiter-Glo®).[9][10] These assays measure metabolic activity or membrane integrity to determine the percentage of viable cells after treatment.[10] If a significant decrease in cell viability is observed at the concentrations where the inhibitor shows activity, the results may be confounded by toxicity.
Q4: What is the expected outcome of a successful AHR inhibition experiment?
A4: A successful experiment will demonstrate that the AHR inhibitor, such as this compound, can block the effects of an AHR agonist. For instance, in a reporter gene assay, the inhibitor should reduce the luciferase or fluorescent signal induced by the agonist. In a gene expression analysis, the inhibitor should decrease the agonist-induced upregulation of AHR target genes like CYP1A1.[11]
Troubleshooting Guides
Luciferase Reporter Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Background Signal | - Contaminated reagents or cells. - Autoluminescence of test compounds. - Using clear plates can lead to signal bleed-through from adjacent wells.[12] | - Use fresh, sterile reagents and screen cell lines for contamination. - Test compounds for inherent luminescence in a cell-free assay. - Use white, opaque-walled plates to minimize crosstalk.[12] |
| Low or No Signal | - Low transfection efficiency. - Poor quality of plasmid DNA. - Inactive luciferase enzyme or substrate. - Weak promoter in the reporter construct.[13] | - Optimize the DNA-to-transfection reagent ratio.[13] - Use high-quality, endotoxin-free plasmid DNA.[12] - Ensure proper storage and handling of luciferase assay reagents. - Consider using a reporter construct with a stronger promoter if the signal is consistently low.[13] |
| High Variability Between Replicates | - Inconsistent cell seeding density. - Pipetting errors.[12] - Edge effects in the multi-well plate. | - Use a cell counter to ensure uniform cell numbers in each well. - Prepare master mixes for transfection and treatment solutions to minimize pipetting variations.[12] - Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
| Signal Saturation | - Overexpression of the luciferase reporter. - Very strong promoter activity.[12] | - Reduce the amount of reporter plasmid used for transfection. - Dilute the cell lysate before adding the luciferase substrate.[14] - Use a luminometer with a wider dynamic range. |
Quantitative PCR (qPCR) for Target Gene Expression
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Amplification | - Poor RNA quality or quantity. - Inefficient reverse transcription. - Incorrect primer design or concentration. | - Assess RNA integrity (e.g., using a Bioanalyzer). - Use a high-quality reverse transcription kit and optimize the reaction conditions. - Validate primer efficiency and specificity; use a primer concentration gradient. |
| High Cq Values | - Low target gene expression. - Insufficient amount of cDNA template. | - Increase the amount of starting RNA for cDNA synthesis. - Use a higher concentration of cDNA in the qPCR reaction. |
| Non-specific Amplification (multiple peaks in melt curve) | - Primer-dimer formation. - Off-target amplification. | - Optimize the annealing temperature. - Redesign primers to be more specific. - Decrease primer concentration. |
| Inconsistent Results | - Pipetting inaccuracies. - Variation in RNA extraction or cDNA synthesis efficiency. | - Use master mixes for qPCR reactions. - Normalize target gene expression to a stably expressed housekeeping gene (e.g., GAPDH, ACTB). - Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination. |
Quantitative Data Summary
The following tables summarize key quantitative data for common AHR inhibitors and expected experimental outcomes.
Table 1: IC50 Values of Common AHR Antagonists
| Compound | IC50 | Assay System |
| This compound | < 0.5 µM | Not specified |
| CH-223191 | 30 nM | TCDD-induced luciferase activity |
| SR1 (StemRegenin 1) | 127 nM | Cell-free assay |
| GNF351 | 62 nM | Photoaffinity ligand binding |
| BAY 2416964 | 341 nM | Not specified |
| KYN-101 | 22 nM | Human HepG2 DRE-luciferase reporter assay |
Data compiled from multiple sources.[15][16][17][18][19]
Table 2: Example of Expected Fold Change in CYP1A1 mRNA Expression
| Treatment | Cell Line | Expected Fold Change (vs. Vehicle) |
| AHR Agonist (e.g., TCDD) | Human Hepatocytes | Up to 45-fold increase |
| AHR Agonist + AHR Inhibitor | Human Hepatocytes | Significant reduction compared to agonist alone |
| Vehicle Control | Human Hepatocytes | Baseline (1-fold) |
Fold changes can vary significantly depending on the cell type, agonist concentration, and treatment duration.[20] In some in vivo studies, Cyp1a1 mRNA induction can reach up to 10,000-fold.[20]
Detailed Experimental Protocols
AHR Luciferase Reporter Gene Assay
This protocol outlines the steps to assess the inhibitory potential of this compound on AHR activation using a luciferase reporter assay.
Materials:
-
Human hepatoma (HepG2) cells
-
XRE-luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
AHR agonist (e.g., TCDD)
-
This compound
-
DMSO (vehicle)
-
White, opaque 96-well plates
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the XRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions or vehicle (DMSO) for 1 hour.
-
Add the AHR agonist at a concentration known to induce a submaximal response (e.g., EC80) to the appropriate wells.
-
Include control wells: vehicle only, agonist only, and this compound only.
-
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the assay kit instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Calculate the percentage of inhibition by this compound relative to the agonist-only control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
qPCR Analysis of CYP1A1 Gene Expression
This protocol describes how to measure the effect of this compound on the expression of the AHR target gene, CYP1A1.
Materials:
-
Human cell line responsive to AHR activation (e.g., HepG2)
-
AHR agonist (e.g., TCDD)
-
This compound
-
DMSO (vehicle)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with vehicle, AHR agonist, and/or this compound as described in the luciferase assay protocol.
-
RNA Extraction: After the desired treatment period (e.g., 6-24 hours), harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for CYP1A1 or the housekeeping gene, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the Cq values for CYP1A1 and the housekeeping gene for each sample.
-
Calculate the relative expression of CYP1A1 using the ΔΔCq method, normalizing to the housekeeping gene and the vehicle control.
-
Visualizations
Caption: Canonical AHR signaling pathway.
Caption: Workflow for testing an AHR inhibitor.
References
- 1. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Discovery of a novel AhR–CYP1A1 axis activator for mitigating inflammatory diseases using an in situ functional imaging assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. goldbio.com [goldbio.com]
- 14. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. AhR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 18. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aryl hydrocarbon Receptor (AhR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to AHR Inhibitors: Ahr-IN-1 versus GNF351
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor implicated in a diverse range of physiological and pathological processes, including immune regulation, toxicology, and carcinogenesis. Its role in these pathways has made it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two commercially available AHR inhibitors, Ahr-IN-1 and GNF351, to assist researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | GNF351 |
| Reported IC50 | < 0.5 µM[1] | 62 nM[2] |
| Mechanism of Action | AHR inhibitor[1] | "Pure" AHR antagonist[3] |
| DRE-dependent Inhibition | Data not available | Yes[4] |
| DRE-independent Inhibition | Data not available | Yes[4] |
| In Vivo Data | Data not available | Limited oral bioavailability[5] |
In-Depth Comparison
GNF351: A Well-Characterized "Pure" AHR Antagonist
GNF351 has been extensively characterized as a potent and "pure" antagonist of the Aryl Hydrocarbon Receptor.[3] It competitively binds to the AHR ligand-binding pocket, effectively blocking the binding of both exogenous and endogenous ligands.[6]
Mechanism of Action: GNF351 is distinguished as a "pure" antagonist, meaning it does not exhibit partial agonist activity at higher concentrations.[4] It has been shown to inhibit both dioxin response element (DRE)-dependent and -independent AHR signaling pathways.[4] This comprehensive antagonism makes it a valuable tool for studying the full spectrum of AHR biology.
Potency: GNF351 demonstrates high-affinity binding to the AHR, with a reported IC50 value of 62 nM in a competitive ligand binding assay.[2]
In Vitro and In Vivo Studies: Numerous in vitro studies have demonstrated the efficacy of GNF351 in blocking AHR activation in various cell lines.[3][4] In vivo studies in mice have also been conducted; however, these studies revealed that GNF351 has poor oral bioavailability, with its effects being largely limited to the gastrointestinal tract after oral administration.[5][7]
This compound: An AHR Inhibitor with Limited Public Data
This compound is commercially available as an AHR inhibitor. However, detailed public information regarding its mechanism of action, selectivity, and in vivo efficacy is scarce.
Potency: One supplier reports an IC50 value of < 0.5 µM for this compound.[1] This suggests it is an active inhibitor of AHR, though less potent than GNF351 based on the available data.
Mechanism of Action: While described as an AHR inhibitor, there is no publicly available data to classify this compound as a pure antagonist or a selective AHR modulator (SAhRM).[1] Further characterization is needed to understand its precise effects on AHR signaling.
In Vitro and In Vivo Studies: There is a lack of published in vitro or in vivo studies specifically characterizing this compound. This limits a direct comparison of its biological activity with GNF351.
Experimental Methodologies
To aid researchers in their experimental design, the following are detailed protocols for key assays used to characterize AHR inhibitors.
AHR Signaling Pathway
The AHR signaling pathway is a complex process that can be modulated by both agonists and antagonists. The following diagram illustrates the canonical AHR signaling pathway.
Caption: Canonical AHR Signaling Pathway.
Experimental Workflow: Luciferase Reporter Assay
A common method to assess AHR activation or inhibition is the use of a luciferase reporter gene assay.
Caption: Luciferase Reporter Assay Workflow.
Experimental Workflow: Competitive Ligand Binding Assay
This assay is used to determine the binding affinity of a compound to the AHR.
Caption: Competitive Ligand Binding Assay Workflow.
Summary and Recommendations
GNF351 is a well-documented, potent, and "pure" AHR antagonist. Its comprehensive inhibition of both DRE-dependent and -independent pathways makes it an excellent tool for elucidating the full range of AHR functions. Researchers should be mindful of its poor oral bioavailability when designing in vivo experiments.
This compound is presented as an AHR inhibitor with a reported IC50 in the sub-micromolar range. However, the lack of detailed, publicly available data on its mechanism of action and in vivo performance necessitates caution. Researchers considering this compound should be prepared to perform extensive characterization to validate its activity and specificity for their specific experimental system.
For studies requiring a well-characterized and potent AHR antagonist with a clear mechanism of action, GNF351 is the recommended choice . For initial screening or when a less potent inhibitor may be sufficient, this compound could be considered, with the strong recommendation for independent validation of its properties. As with any research tool, the choice of inhibitor should be guided by the specific experimental goals and a thorough understanding of the available data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ahr-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of Ahr-IN-1, a modulator of the Aryl Hydrocarbon Receptor (Ahr). Due to the limited availability of public data on this compound, this document serves as a practical guide, offering detailed protocols and a comparative analysis of well-characterized Ahr inhibitors, CH-223191 and GNF-351. Researchers can utilize the methodologies described herein to generate data for this compound and make informed comparisons with existing alternatives.
The Ahr is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation.[1][2] Validating that a small molecule inhibitor like this compound directly binds to and modulates Ahr activity within a cellular context is a critical step in its development as a research tool or therapeutic agent.
The Aryl Hydrocarbon Receptor (Ahr) Signaling Pathway
The canonical Ahr signaling pathway is initiated by the binding of a ligand to the Ahr, which is located in the cytoplasm as part of a protein complex.[3][4] This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the Ahr into the nucleus.[3] In the nucleus, the Ahr forms a heterodimer with the Ahr Nuclear Translocator (ARNT).[1] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[1] One of the most well-characterized Ahr target genes is Cytochrome P450 1A1 (CYP1A1).[5]
Comparative Analysis of Ahr Inhibitors
A direct comparison of this compound with established Ahr antagonists is essential to understand its potency, selectivity, and mechanism of action. Below is a summary of publicly available data for two widely used Ahr inhibitors, CH-223191 and GNF-351. Researchers are encouraged to generate analogous data for this compound to facilitate a comprehensive evaluation.
| Feature | This compound | CH-223191 | GNF-351 |
| Chemical Structure | Data not publicly available | 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide | N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine |
| Reported IC50 | Data to be determined by user | ~30 nM for TCDD-induced luciferase activity | ~62 nM for competitive binding to Ahr[6][7] |
| Mechanism of Action | Data to be determined by user | Potent and specific Ahr antagonist; inhibits TCDD-mediated nuclear translocation and DNA binding of Ahr.[8] | A high-affinity, "pure" antagonist that inhibits both DRE-dependent and -independent Ahr functions.[6] |
| Cellular Activity | Data to be determined by user | Inhibits TCDD-induced CYP1A1 expression.[9] | Potently antagonizes TCDD- and endogenous ligand-induced DRE-mediated transcription.[6] |
Experimental Protocols for Target Engagement Validation
To thoroughly validate the target engagement of this compound, a combination of direct and indirect cellular assays is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly assess the binding of a compound to its target protein in a cellular environment.[10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[12]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2, HaCaT) to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend cells in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells through freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble Ahr in each sample by Western blotting using an Ahr-specific antibody.
-
Quantify the band intensities and plot the normalized soluble Ahr fraction against the temperature to generate melting curves for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Quantitative PCR (qPCR) for CYP1A1 Expression
This assay indirectly measures Ahr target engagement by quantifying the mRNA levels of the Ahr target gene, CYP1A1. Inhibition of agonist-induced CYP1A1 expression by this compound indicates functional antagonism of the Ahr pathway.
Detailed Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Add a known Ahr agonist (e.g., 1 nM TCDD) and incubate for a specified time (e.g., 4-24 hours). Include appropriate vehicle and agonist-only controls.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).[13][14]
-
Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the reference gene.
-
Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the reference gene and comparing to the agonist-only control. A dose-dependent decrease in CYP1A1 expression in the presence of this compound indicates Ahr antagonism.
-
Immunofluorescence for Ahr Nuclear Translocation
This imaging-based assay visually confirms whether this compound can inhibit the agonist-induced translocation of Ahr from the cytoplasm to the nucleus.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with an Ahr agonist (e.g., 10 nM TCDD) for 1-2 hours.[15] Include vehicle and agonist-only controls.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against Ahr overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of Ahr using a fluorescence microscope.
-
Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Ahr nuclear translocation. A reduction in agonist-induced nuclear translocation in the presence of this compound demonstrates its antagonistic effect.
-
Logical Framework for Comparison
The following diagram illustrates the logical flow for comparing this compound with alternative inhibitors.
By following the protocols and comparative framework outlined in this guide, researchers can effectively validate the target engagement of this compound and characterize its activity relative to other known Ahr modulators. This systematic approach will provide a solid foundation for the further development and application of this compound in biomedical research.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Structural and Functional Characterization of the Aryl Hydrocarbon Receptor Ligand Binding Domain by Homology Modeling and Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin Modulates AhR Activation by Interfering with CYP1A1-Mediated Clearance of AhR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | AhR Ligands Modulate the Differentiation of Innate Lymphoid Cells and T Helper Cell Subsets That Control the Severity of a Pulmonary Fungal Infection [frontiersin.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. google.com [google.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide: Small Molecule Inhibition vs. siRNA Knockdown for Targeting the Aryl Hydrocarbon Receptor
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and siRNA-mediated knockdown is a critical decision in studying the function of the Aryl Hydrocarbon Receptor (AHR). This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
This document will focus on a well-characterized small molecule AHR antagonist, CH-223191 , as a representative for chemical inhibition, and compare it with the widely used technique of small interfering RNA (siRNA) for gene knockdown.
At a Glance: CH-223191 vs. AHR siRNA
| Feature | CH-223191 (Small Molecule Inhibitor) | AHR siRNA (Gene Knockdown) |
| Mechanism of Action | Competitively binds to the AHR ligand-binding pocket, preventing the binding of agonists and subsequent downstream signaling. | Post-transcriptionally silences the AHR gene by mediating the degradation of AHR mRNA. |
| Target | AHR protein | AHR messenger RNA (mRNA) |
| Effect | Inhibition of AHR activity | Reduction of total AHR protein levels |
| Onset of Action | Rapid, typically within hours of treatment. | Slower, requires time for existing AHR protein to be degraded (typically 24-72 hours). |
| Reversibility | Reversible upon removal of the compound. | Long-lasting, but transient. AHR expression recovers as the siRNA is diluted or degraded. |
| Specificity | High specificity for the AHR ligand-binding domain. Some off-target effects are possible but CH-223191 is reported to be highly specific with no detectable estrogenic activity[1][2]. | Can have off-target effects due to partial complementarity with other mRNAs. |
| Typical Efficacy | Potent inhibition of AHR signaling, with an IC50 of approximately 30 nM for TCDD-induced AHR-dependent transcription[3][4]. | Typically achieves 60-80% knockdown of AHR protein levels in cultured cells[5]. |
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing either CH-223191 or AHR siRNA to modulate AHR signaling.
| Parameter | CH-223191 | AHR siRNA/shRNA | Cell Line | Reference |
| Inhibition of TCDD-induced Luciferase Activity (IC50) | 0.03 µM | Not Applicable | HepG2 | [3] |
| Reduction in AHR Protein Levels | No direct reduction | 60-80% | MCF-7 | [5] |
| Reduction in AHR Promoter Activity | ~30% reduction | Not directly measured, but shRNA reduced downstream pAR | C4-2 | [6] |
| Reduction in AR Promoter Activity (downstream of AHR) | ~70% reduction | Not directly measured, but shRNA reduced downstream pAR | C4-2 | [6] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of AHR modulation, the following diagrams illustrate the AHR signaling pathway and the points of intervention for CH-223191 and AHR siRNA.
Caption: Canonical AHR Signaling Pathway.
References
- 1. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Aryl hydrocarbon receptor gene silencing with small inhibitory RNA differentially modulates Ah-responsiveness in MCF-7 and HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous inhibition of aryl hydrocarbon receptor (AhR) and Src abolishes androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Aryl Hydrocarbon Receptor (AHR) Antagonists in Hematopoietic Stem Cell Expansion: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable small molecule for the ex vivo expansion of hematopoietic stem cells (HSCs) is a critical decision. This guide provides a comparative analysis of three prominent Aryl Hydrocarbon Receptor (AHR) antagonists: Stemregenin 1 (SR1), CH-223191, and GNF351, with a focus on their performance in promoting the self-renewal and proliferation of these vital cells.
The AHR signaling pathway is a key regulator of HSC quiescence and differentiation. Its inhibition has emerged as a promising strategy to expand HSC populations outside the body for therapeutic applications, such as bone marrow transplantation. This document outlines the quantitative performance of these inhibitors, details the experimental methodologies for their evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Performance of AHR Antagonists
The efficacy of AHR antagonists in promoting the expansion of CD34+ hematopoietic stem and progenitor cells is summarized below. The data presented are compiled from various studies and should be considered in the context of the specific experimental conditions outlined in the subsequent sections.
| Compound | Target | IC50 | EC50 (CD34+ Cell Expansion) | Reported Fold Expansion of CD34+ Cells | Cell Source |
| Stemregenin 1 (SR1) | Aryl Hydrocarbon Receptor (AHR) | 127 nM (in a cell-free assay)[1] | ~120 nM[2] | Up to 50-fold[1][3] | Mobilized Peripheral Blood, Cord Blood[2] |
| CH-223191 | Aryl Hydrocarbon Receptor (AHR) | 30 nM[4] | Not explicitly reported | Increased proportion of phenotypic HSCs[5][6] | Cord Blood[6] |
| GNF351 | Aryl Hydrocarbon Receptor (AHR) | 62 nM (in mouse liver cytosol expressing humanized AhR)[7][8][9] | Not explicitly reported | Not explicitly reported for HSCs | Not explicitly reported for HSCs |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the AHR signaling pathway and a typical experimental workflow for assessing HSC expansion.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor antagonists promote the expansion of human hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Expansion of Human Megakaryocyte-Lineage Progeny via Aryl Hydrocarbon Receptor Antagonism with CH223191 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. GNF351 ≥98% (HPLC), solid, AhR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comprehensive Guide to the Specificity and Cross-Reactivity of Ahr-IN-1
For researchers and drug development professionals, understanding the precise binding characteristics of a small molecule inhibitor is paramount. This guide provides a framework for evaluating the specificity and cross-reactivity of Ahr-IN-1, a modulator of the Aryl Hydrocarbon Receptor (AhR). By employing a series of robust experimental protocols and presenting the data in a clear, comparative format, investigators can confidently assess the on-target potency and potential off-target effects of this compound.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating gene expression in response to a variety of environmental and endogenous signals.[1][2][3] In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon ligand binding, the receptor translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4]
Comparative Potency of AhR Inhibitors
A critical first step in characterizing this compound is to determine its potency in inhibiting AhR activity and to compare this with known AhR modulators. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The following table summarizes the reported IC50 values for several well-characterized AhR antagonists.
| Compound | IC50 (AhR Inhibition) | Assay System | Reference |
| This compound | [Specify Value] | [Specify Assay] | [Your Data] |
| CH-223191 | 30 nM | TCDD-induced luciferase activity | [2] |
| GNF351 | [Specify Value - High Affinity] | Ligand competition binding assay | [5] |
| BAY2416964 | 341 nM | [Not Specified] | [6] |
| SGA360 | 3 µM | Competitive binding to AhR | [6] |
| IK-175 | 91 nM | DRE-luciferase reporter assay | [6] |
| KYN-101 | 22 nM (human), 23 nM (murine) | DRE-luciferase reporter assay | [6] |
Experimental Protocols for Specificity and Cross-Reactivity Assessment
To thoroughly characterize this compound, a multi-pronged approach employing biochemical and cellular assays is recommended. Below are detailed protocols for key experiments.
Radioligand Binding Assay
This biochemical assay directly measures the binding affinity of a test compound to the AhR by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the AhR.
Methodology:
-
Preparation of Cytosol: Prepare hepatic cytosol containing the AhR from a suitable source (e.g., C57BL/6 mouse liver or cells overexpressing human AhR).[5][7]
-
Incubation: Incubate the cytosol with a constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) and varying concentrations of unlabeled this compound.[8]
-
Separation of Bound and Free Ligand: After incubation, separate the protein-bound radioligand from the free radioligand using methods such as hydroxyapatite (B223615) or charcoal adsorption.[8][9]
-
Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound within a cellular environment.[10][11][12] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[13][14]
Objective: To confirm that this compound directly binds to and stabilizes AhR in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells expressing AhR with either vehicle (e.g., DMSO) or this compound at various concentrations.
-
Heat Treatment: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble AhR in each sample using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble AhR as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[13]
DRE-Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to inhibit AhR-mediated transcription.
Objective: To quantify the functional antagonism of this compound on AhR signaling.
Methodology:
-
Cell Line: Use a cell line (e.g., HepG2) stably transfected with a reporter plasmid containing a luciferase gene under the control of multiple DREs.[15][16]
-
Treatment: Treat the cells with a known AhR agonist (e.g., TCDD or FICZ) in the presence of increasing concentrations of this compound.[2]
-
Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of agonist-induced luciferase activity at each concentration of this compound to determine its IC50 value.
Workflow for Specificity and Cross-Reactivity Screening
A systematic approach is crucial for a comprehensive assessment of inhibitor specificity. The following workflow outlines a suggested screening cascade.
Cross-Reactivity Profiling
To ensure the therapeutic potential and minimize side effects, it is essential to evaluate the cross-reactivity of this compound against a broad range of other molecular targets.
Kinase Panel Screening
Given that many small molecule inhibitors can exhibit off-target effects on kinases, screening this compound against a comprehensive kinase panel is highly recommended.
| Kinase Target | % Inhibition at [Specify Concentration] | IC50 (if applicable) |
| This compound | ||
| Kinase 1 | [Specify Value] | [Specify Value] |
| Kinase 2 | [Specify Value] | [Specify Value] |
| ... (and so on for a broad panel) |
Other Off-Target Screening
This compound should also be tested against a panel of other receptors and enzymes, particularly those with structural similarities to AhR, such as other members of the bHLH-PAS family of transcription factors.
| Off-Target | % Inhibition at [Specify Concentration] | IC50 (if applicable) |
| This compound | ||
| Receptor/Enzyme 1 | [Specify Value] | [Specify Value] |
| Receptor/Enzyme 2 | [Specify Value] | [Specify Value] |
| ... (and so on) |
Conclusion
A thorough investigation of the specificity and cross-reactivity of this compound is a critical step in its development as a research tool or therapeutic agent. By employing a combination of biochemical and cellular assays as outlined in this guide, researchers can build a comprehensive profile of this compound's interactions with its intended target and potential off-targets. This data, when presented in a clear and comparative manner, will provide invaluable insights into the molecule's mechanism of action and its potential for further development. The ligand-, species-, and tissue-specific nature of AhR signaling underscores the importance of such rigorous characterization.[3][4][17]
References
- 1. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl hydrocarbon Receptor (AhR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Evidence for Ligand-Mediated Selective Modulation of Aryl Hydrocarbon Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Promiscuity of Aryl Hydrocarbon Receptor Agonists and Antagonists Revealed by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators [escholarship.org]
- 17. The aryl hydrocarbon receptor as a target of environmental stressors – Implications for pollution mediated stress and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Aryl Hydrocarbon Receptor (AHR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment. Its activation by endogenous ligands, such as the tryptophan metabolite kynurenine, can lead to immunosuppression and promote tumor growth. Consequently, the development of AHR antagonists is a promising therapeutic strategy in immuno-oncology. This guide provides a head-to-head comparison of the in vivo performance of several prominent AHR antagonists, supported by experimental data, to aid researchers in selecting the appropriate tool compounds and to inform clinical development strategies.
Introduction to AHR Antagonism
The AHR is a ligand-activated transcription factor that, upon binding to its agonists, translocates to the nucleus and regulates the expression of a wide array of genes.[1][2] In the context of cancer, AHR activation in immune cells can suppress anti-tumor immunity by promoting the generation of regulatory T cells (Tregs) and inhibiting the function of dendritic cells and cytotoxic T lymphocytes.[1][3] AHR antagonists are small molecules designed to block this signaling pathway, thereby restoring immune function and enhancing anti-tumor responses.[2]
Below is a diagram illustrating the canonical AHR signaling pathway and the mechanism of action for AHR antagonists.
Caption: AHR signaling pathway and antagonist mechanism of action.
Comparative In Vivo Efficacy
Direct head-to-head in vivo studies comparing multiple AHR antagonists are limited in the public domain. However, by cross-referencing data from various preclinical studies, we can construct a comparative overview. The following sections and tables summarize the available in vivo data for key AHR antagonists.
BAY 2416964
BAY 2416964 is a potent and selective AHR antagonist that is orally bioavailable.[4] It has demonstrated significant anti-tumor efficacy in syngeneic mouse models.[4][5]
| Parameter | Result | Animal Model | Tumor Model | Reference |
| Tumor Growth Inhibition | Significant reduction in tumor volume | C57BL/6 mice | B16F10 melanoma | [4][5] |
| Immune Cell Infiltration | Increased infiltration of CD8+ T cells in the tumor microenvironment | C57BL/6 mice | B16F10 melanoma | [4] |
| Cytokine Production | Induction of a proinflammatory tumor microenvironment | C57BL/6 mice | B16F10 melanoma | [4][5] |
| Tolerability | Well-tolerated with oral administration | Mice | N/A | [4][5] |
CH-223191
CH-223191 is a widely used tool compound for studying AHR biology. It is a selective AHR antagonist but has been noted to have potential AHR-independent proliferative activities.[4]
| Parameter | Result | Animal Model | Tumor Model | Reference |
| Anti-tumor Activity | Restored anti-cancer activity of NK cells | Mice | Acute Myeloid Leukemia (AML) | [1] |
| Toxicity Prevention | Prevents TCDD-induced toxicity | Mice | TCDD toxicity model | [6][7] |
GNF-351
GNF-351 is a potent AHR antagonist; however, its in vivo application via oral administration appears to be limited to the gastrointestinal tract due to poor absorption and extensive metabolism.[8][9]
| Parameter | Result | Animal Model | Inducing Agent | Reference |
| AHR Inhibition (Liver) | Failed to inhibit BNF-induced AHR activation | Mice | β-naphthoflavone (BNF) | [8] |
| AHR Inhibition (GI Tract) | Readily inhibited BNF-induced AHR activation in ileum and colon | Mice | β-naphthoflavone (BNF) | [8] |
| Bioavailability | Poor absorption from the intestine; not detected in serum | Mice | N/A | [8][9] |
CB7993113
CB7993113 is a competitive AHR antagonist that has shown efficacy in blocking AHR-dependent biological activities in vivo.[10][11]
| Parameter | Result | Animal Model | Toxicity Model | Reference |
| Toxicity Prevention | Effectively inhibited the bone marrow ablative effects of DMBA | Mice | 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced bone marrow toxicity | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols for in vivo AHR antagonist evaluation.
General In Vivo Efficacy Study Workflow
Caption: A typical experimental workflow for in vivo comparison of AHR antagonists.
Syngeneic Mouse Model for Efficacy Testing (e.g., BAY 2416964)
-
Cell Culture: B16F10-ovalbumin melanoma cells are cultured in appropriate media.
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Implantation: 0.5 x 106 B16F10-ovalbumin cells are injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a palpable size, mice are randomized into treatment groups. BAY 2416964 is administered orally once daily.[4][12] A vehicle control group receives the formulation solution.
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers. Body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for downstream analysis such as immunophenotyping by flow cytometry or gene expression analysis.[4][5]
In Vivo Bone Marrow Toxicity Assay (e.g., CB7993113)
-
Animal Model: C57BL/6 mice are used.
-
Treatment: Mice are treated with the AHR antagonist (e.g., CB7993113) or vehicle control.
-
Induction of Toxicity: A toxic AHR ligand, such as 7,12-dimethylbenz[a]anthracene (DMBA), is administered to induce bone marrow toxicity.
-
Analysis: After a set period, bone marrow is harvested from the femurs and tibias. The total number of bone marrow cells is quantified to assess the protective effect of the AHR antagonist against DMBA-induced ablation.[10]
Logical Comparison of Key Antagonists
The choice of an AHR antagonist for in vivo studies depends on the specific research question and experimental design. The following diagram illustrates a logical framework for selecting an antagonist.
Caption: Decision tree for selecting an appropriate AHR antagonist.
Conclusion
The in vivo evaluation of AHR antagonists is a rapidly evolving field. BAY 2416964 stands out due to its oral bioavailability and demonstrated anti-tumor efficacy in preclinical models, and it is currently under clinical investigation.[4][13] CH-223191 remains a valuable tool for mechanistic studies, although its potential off-target effects should be considered.[4] The utility of GNF-351 for systemic in vivo applications is limited by its pharmacokinetic properties.[8][9] CB7993113 offers another option, particularly for studies involving protection against AHR-mediated toxicity.[11]
Researchers should carefully consider the specific attributes of each antagonist, including potency, selectivity, bioavailability, and the context of the in vivo model, to make an informed decision for their studies. As more direct comparative data becomes available, a clearer picture of the relative merits of these compounds will emerge, further guiding the development of AHR-targeted therapies.
References
- 1. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 3. Recent advances in the development of AHR antagonists in immuno-oncology. [research.bidmc.org]
- 4. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
Safety Operating Guide
Navigating the Safe Disposal of Ahr-IN-1: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ahr-IN-1, a potent Aryl Hydrocarbon Receptor (AhR) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the best practices for managing this compound as a hazardous chemical waste, based on general safety protocols for similar research compounds.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The potential hazards associated with aryl hydrocarbon receptor inhibitors necessitate a cautious approach to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles.[1] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To avoid inhalation of any dusts or aerosols. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1]
-
Inhalation: Move to fresh air.
In all cases of exposure, seek medical attention and provide the attending physician with as much information as possible about the compound.
This compound Disposal Workflow
The proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure compliance with regulations. The following diagram illustrates the decision-making process for the disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation :
-
Properly identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any materials used for spill cleanup.
-
Segregate this compound waste from non-hazardous waste to ensure it is handled correctly.
-
-
Waste Collection and Containment :
-
Solid Waste : Collect all contaminated solid materials, such as gloves, absorbent pads, and empty vials, in a designated hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound."
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be sealed and clearly labeled with "Hazardous Chemical Waste," the name "this compound," and an approximate concentration. Under no circumstances should liquid waste containing this compound be poured down the drain.
-
Sharps : Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container.
-
-
Storage of Hazardous Waste :
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not accumulate large quantities of waste. Adhere to your institution's guidelines for waste pickup schedules.
-
-
Final Disposal :
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste pickup forms as required by your institution, providing accurate information about the contents of the waste containers.
-
Experimental Protocols for Waste Management
While specific experimental protocols for the inactivation of this compound are not available, the primary method for managing this waste is through containment and disposal by a licensed hazardous waste facility. Chemical inactivation is not recommended without a validated procedure, as incomplete reactions could produce other hazardous byproducts.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated (e.g., by opening a fume hood sash).
-
Wear PPE: Before cleaning the spill, don the appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to soak up the spill. For solid spills, carefully sweep the material to avoid creating dust.
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of all materials used for cleanup as hazardous waste.
By adhering to these procedures, researchers can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility, thereby building a culture of trust and reliability in laboratory operations.
References
Essential Safety and Operational Guidelines for Handling Ahr-IN-1
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safe handling, use, and disposal of the Aryl Hydrocarbon Receptor (AhR) inhibitor, Ahr-IN-1 (CAS: 2247951-12-6).
This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize risk and ensure regulatory compliance. While a comprehensive hazard profile for this compound is not fully established, it should be handled with the caution appropriate for a potent, biologically active small molecule inhibitor.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is a minimum requirement and may need to be supplemented based on the specific experimental conditions and a comprehensive risk assessment.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities | Use a certified respirator if there is a risk of aerosolization or if handling large quantities. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
-
Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Before use, ensure that all necessary PPE is correctly worn.
-
Avoid the formation of dust and aerosols during handling.
-
Use non-sparking tools to prevent ignition sources.
-
-
Dissolving the Compound:
-
This compound is typically dissolved in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
When preparing solutions, add the solvent to the vial containing the powdered this compound slowly and cap the vial securely before mixing to prevent splashing.
-
-
Experimental Use:
-
When using this compound in cell cultures or other experimental systems, perform all manipulations within a biological safety cabinet to maintain sterility and containment.
-
Clearly label all tubes, plates, and containers containing this compound with the compound name, concentration, and date.
-
-
Storage:
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Keep it away from incompatible materials and foodstuff containers.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and ensure compliance with local and national regulations.
-
Waste Segregation:
-
All solid waste contaminated with this compound, including pipette tips, gloves, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
-
Container Labeling:
-
All waste containers must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and its CAS number "2247951-12-6".
-
-
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
-
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR), which is inhibited by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
